Pentaerythritol tristearate
Description
Structure
2D Structure
Properties
IUPAC Name |
[2-(hydroxymethyl)-3-octadecanoyloxy-2-(octadecanoyloxymethyl)propyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H114O7/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(61)64-53-59(52-60,54-65-57(62)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)55-66-58(63)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h60H,4-55H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCDLNRNBHJDQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H114O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027939 | |
| Record name | Pentaerythritol tristearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
935.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
| Record name | Octadecanoic acid, 1,1'-[2-(hydroxymethyl)-2-[[(1-oxooctadecyl)oxy]methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
28188-24-1 | |
| Record name | 1,1′-[2-(Hydroxymethyl)-2-[[(1-oxooctadecyl)oxy]methyl]-1,3-propanediyl] dioctadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28188-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentaerythrityl tristearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028188241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, 1,1'-[2-(hydroxymethyl)-2-[[(1-oxooctadecyl)oxy]methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentaerythritol tristearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(hydroxymethyl)-2-[[(1-oxooctadecyl)oxy]methyl]propane-1,3-diyl distearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PENTAERYTHRITYL TRISTEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0001TQY25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Mechanistic Elucidation of Pentaerythritol Tristearate
Esterification Reactions for Pentaerythritol (B129877) Tristearate Synthesis
The fundamental reaction for producing pentaerythritol tristearate involves the condensation of one molecule of pentaerythritol with three molecules of stearic acid, releasing three molecules of water. The equilibrium nature of this reaction necessitates the removal of water to drive the process towards completion. Catalysts play a pivotal role in accelerating the rate of this esterification.
Direct Esterification of Pentaerythritol with Stearic Acid
Direct esterification is the most common method for synthesizing this compound. smolecule.com This process involves heating a mixture of pentaerythritol and stearic acid in the presence of a catalyst. smolecule.com The reaction conditions, such as temperature, pressure, and the molar ratio of reactants, are optimized to maximize the yield of the tristearate.
Heterogeneous catalysts are favored in industrial processes due to their ease of separation from the reaction mixture, reusability, and often lower corrosivity (B1173158) compared to homogeneous catalysts.
Solid super acid catalysts, such as sulfated zirconia-silica (SO₄²⁻/ZrO₂-SiO₂), have demonstrated high activity in the synthesis of this compound. smolecule.comgoogle.com These catalysts possess strong acid sites, with an acidity (H₀) stronger than 100% sulfuric acid, which effectively protonates the carbonyl group of stearic acid, facilitating nucleophilic attack by the hydroxyl groups of pentaerythritol. sapub.org
The use of SO₄²⁻/ZrO₂-SiO₂ allows for lower reaction temperatures (150-180°C) compared to traditional methods that can require temperatures upwards of 200°C. google.com This reduction in temperature, coupled with shorter reaction times of 2-3 hours, contributes to significant energy savings. google.com The reaction is typically carried out under vacuum pressure (5-50 Pa) to effectively remove the water formed during esterification, thereby shifting the equilibrium towards the product side. google.com Research has shown that an esterification rate of up to 92% can be achieved using this catalyst system with a stearic acid to pentaerythritol molar ratio of 1.1:1. google.com
Table 1: Reaction Parameters for this compound Synthesis using SO₄²⁻/ZrO₂-SiO₂ Catalyst google.com
| Parameter | Value |
| Catalyst | SO₄²⁻/ZrO₂-SiO₂ |
| Reactant Molar Ratio (Stearic Acid:Pentaerythritol) | 1.0:1 - 1.2:1 |
| Reaction Temperature | 150 - 180 °C |
| Reaction Time | 2 - 3 hours |
| Pressure | 5 - 50 Pa |
| Esterification Yield | 88 - 92% |
Note: The data in this table is compiled from a patented preparation method.
The preparation of the SO₄²⁻/ZrO₂-SiO₂ catalyst itself involves impregnating a ZrO₂-SiO₂ binary oxide precursor with sulfuric acid followed by calcination. researchgate.net The catalytic activity is influenced by the SiO₂/ZrO₂ molar ratio, the concentration of the sulfuric acid solution, and the calcination temperature. researchgate.net
Various metal oxides have been investigated as solid acid catalysts for the esterification of pentaerythritol with fatty acids. Zinc oxide (ZnO), tin oxide (SnO), and gamma-alumina (γ-Al₂O₃) are notable examples. smolecule.comresearchgate.net
Zinc Oxide (ZnO): ZnO acts as a Lewis acid catalyst, facilitating the esterification reaction. smolecule.comsci-hub.se In a patented method, pentaerythritol and stearic acid are reacted at a weight ratio of 1:5 to 1:8 in the presence of ZnO. google.com This approach is highlighted for its high esterification efficiency and minimization of byproducts. smolecule.com The Lewis acidity of ZnO is attributed to oxygen vacancies which increase the positive charge on the zinc atom, enhancing its catalytic activity. sci-hub.se Fe₃O₄-supported ZnO has also been used for the synthesis of rosin (B192284) pentaerythritol ester, demonstrating good catalytic performance and stability. sci-hub.seresearchgate.net
Tin Oxide (SnO) and Gamma-Alumina (γ-Al₂O₃): Mesoporous SnO-γ-Al₂O₃ nanocomposites have been synthesized and studied for the catalytic esterification of pentaerythritol and stearic acid to produce pentaerythrityl tetrastearate. researchgate.netrsc.org The seeding-crystallization method for preparing these nanocomposites has been shown to improve crystal particle size, crystallinity, and dispersity. rsc.org Similarly, catalysts like SiO₂–ZrO₂ have shown high pentaerythritol conversion (99%) and selectivity towards the tetraester. nih.gov A reusable SnO₂/ZnO catalyst has also been developed for biodiesel production through esterification and transesterification reactions, demonstrating stability over multiple cycles. scielo.br
Mesoporous composite catalysts, such as tin (II) chloride supported on HZSM-5 zeolite (SnCl₂@HZSM-5), have emerged as highly effective catalysts for the synthesis of pentaerythritol esters. researchgate.netdoi.org The HZSM-5 zeolite provides a high surface area and a porous structure, while the tin chloride introduces active catalytic sites. researchgate.net
Research has shown that SnCl₂@HZSM-5 possesses both Brønsted and Lewis acid sites, both of which can catalyze the esterification reaction. researchgate.netdoi.org The Brønsted acid sites are particularly beneficial for increasing the selectivity towards the desired pentaerythritol esters. researchgate.net The catalyst's weak acid strength is advantageous as it helps to inhibit the formation of carbon deposits, a common cause of catalyst deactivation. researchgate.netdoi.org
Under optimized conditions, the SnCl₂@HZSM-5 catalyst demonstrates exceptional performance. At a reaction temperature of 105°C, a stearic acid to pentaerythritol molar ratio of 4.7, a catalyst amount of 1.2 wt%, and a SnCl₂ loading of 2.5 wt%, a pentaerythritol conversion of 99.3% and a this compound selectivity of 97.2% can be achieved within a 3-hour reaction time. researchgate.netdoi.org
Table 2: Optimized Process Conditions for Pentaerythritol Ester Synthesis using SnCl₂@HZSM-5 Catalyst researchgate.netdoi.org
| Parameter | Optimal Value |
| Reaction Temperature | 105 °C |
| Molar Ratio (Stearic Acid:Pentaerythritol) | 4.7 |
| Catalyst Amount | 1.2 wt% |
| SnCl₂ Loading | 2.5 wt% |
| Reaction Time | 3 hours |
| Pentaerythritol Conversion | 99.3% |
| Pentaerythritol Ester Selectivity | 97.2% |
| Pentaerythritol Ester Yield | 96.5% |
Note: This data is based on a study focusing on the synthesis of pentaerythrityl tetrastearate, but the principles are applicable to tristearate synthesis.
Sulfuric acid (H₂SO₄) is a conventional homogeneous acid catalyst used for esterification reactions. smolecule.com While effective in promoting the reaction, its use presents several drawbacks, including corrosivity to equipment, difficulty in separation from the product mixture, and environmental concerns related to waste disposal. patsnap.com
A two-step atmospheric-vacuum esterification process using sulfuric acid as a catalyst has been described in a Korean patent. In the first step, stearic acid is melted and mixed with pentaerythritol and 0.05–2 wt% sulfuric acid. The mixture is then reacted at 220–240°C for 12 hours under atmospheric pressure. The second step involves applying a vacuum (≤50 Pa) at the same temperature to remove residual water and drive the reaction to completion. While this method can achieve near-complete conversion, the high temperatures and long reaction times are significant disadvantages.
Enzymatic Esterification Approaches
Enzymatic esterification has emerged as a green alternative to conventional chemical catalysis for the synthesis of pentaerythritol esters. This method utilizes lipases as biocatalysts, offering milder reaction conditions and higher selectivity, which can reduce the formation of byproducts.
The use of lipases, such as those from Candida antarctica (CALB) and porcine pancreas (PPL), has been explored for the synthesis and hydrolysis of pentaerythritol esters. mdpi.com While direct synthesis data for this compound is limited in the provided context, the hydrolysis studies of related compounds like pentaerythritol tetrastearate offer insights into the enzymatic process. For instance, the hydrolysis of pentaerythritol tetrastearate catalyzed by CALB exhibits non-Michaelis-Menten kinetics, suggesting a complex interaction between the enzyme and the substrate. mdpi.com This is attributed to substrate activation and emulsion formation. In contrast, PPL-catalyzed hydrolysis of the same compound follows Michaelis-Menten kinetics. mdpi.com
Enzymatic synthesis is often favored for its potential to operate under milder temperature conditions (e.g., 30–60°C) compared to traditional chemical methods, which can prevent the degradation of thermally sensitive compounds. smolecule.com
Transesterification Processes for this compound
Transesterification is a widely used industrial method for producing pentaerythritol esters. This process involves the reaction of pentaerythritol with fatty acid methyl esters (FAMEs), such as high oleic palm oil methyl ester (POME), in the presence of a catalyst. kemdikbud.go.idugm.ac.idresearchgate.net This method is often preferred over direct esterification due to potentially milder reaction conditions and higher conversion rates. kemdikbud.go.id The reaction proceeds in a stepwise manner, forming mono-, di-, tri-, and subsequently tetra-esters of pentaerythritol. kemdikbud.go.id
The transesterification of pentaerythritol with methyl esters from various vegetable oils is a common approach for producing biolubricants. kemdikbud.go.id For instance, the reaction of POME with pentaerythritol using sodium methoxide (B1231860) as a catalyst has been studied for the synthesis of pentaerythritol tetraoleate, a related polyol ester. kemdikbud.go.idresearchgate.net This process highlights the feasibility of using transesterification for the production of various pentaerythritol esters.
Reaction Conditions and Process Optimization
The efficiency and yield of this compound synthesis are highly dependent on the optimization of various reaction parameters, including the molar ratio of reactants, temperature, pressure, and catalyst concentration.
Influence of Molar Ratios of Reactants
The molar ratio of stearic acid (or its ester) to pentaerythritol is a critical factor that dictates the distribution of the final products (mono-, di-, tri-, and tetraesters). To selectively synthesize this compound, a specific molar ratio must be employed.
A Chinese patent describes a method where a mole ratio of stearic acid to pentaerythritol between 1.0-1.2:1 is used to produce this compound. google.com
Another study focusing on pentaerythritol tetrastearate synthesis suggests a molar ratio of stearic acid to pentaerythritol of 4:1 to ensure complete esterification. smolecule.com
In a two-step industrial process for preparing pentaerythritol tetrastearate, a molar ratio of pentaerythritol to stearic acid of 1:3.5-4 is used, resulting in a mixture of the tetrastearate and tristearate. google.com
For the synthesis of pentaerythritol tetraoleate via transesterification, an optimal molar ratio of high oleic palm oil methyl ester (POME) to pentaerythritol was found to be 4.5:1. kemdikbud.go.idugm.ac.idresearchgate.net
Table 1: Investigated Molar Ratios for Pentaerythritol Ester Synthesis
| Target Product | Reactants | Molar Ratio (Acid/Ester : Alcohol) | Catalyst | Reference |
| This compound | Stearic Acid, Pentaerythritol | 1.0-1.2 : 1 | Solid Super Acid | google.com |
| Pentaerythritol Tetrastearate | Stearic Acid, Pentaerythritol | 4 : 1 | Not Specified | smolecule.com |
| Pentaerythritol Tetrastearate/Tristearate Mixture | Stearic Acid, Pentaerythritol | 3.5-4 : 1 | Acid Catalyst | google.com |
| Pentaerythritol Tetraoleate | POME, Pentaerythritol | 4.5 : 1 | Sodium Methoxide | kemdikbud.go.idugm.ac.idresearchgate.net |
Temperature and Pressure Regimes (e.g., Atmospheric vs. Vacuum)
Temperature and pressure are crucial parameters that influence the reaction rate and equilibrium of the esterification process. High temperatures generally accelerate the reaction, while the application of a vacuum helps in the removal of water or methanol (B129727) byproducts, driving the reaction towards the formation of the ester. smolecule.com
A method utilizing a solid super acid catalyst for this compound synthesis operates at a temperature of 150-180°C and a pressure of 5-50 Pa. google.com This represents a reduction in temperature from the 200°C often required in older methods. google.com
A two-step atmospheric-vacuum process involves an initial reaction at 220–240°C under atmospheric pressure, followed by a vacuum treatment (≤50 Pa) at the same temperature to remove residual water.
The synthesis of pentaerythritol tetraoleate via transesterification was optimized at a temperature of 160°C and a vacuum pressure of 10 mbar. kemdikbud.go.idugm.ac.idresearchgate.net
Staged heating, for instance, an initial phase at 130–160°C followed by an increase to 180–190°C, can prevent the decomposition of pentaerythritol. smolecule.com
Table 2: Temperature and Pressure Conditions for Pentaerythritol Ester Synthesis
| Target Product | Temperature | Pressure | Catalyst | Reference |
| This compound | 150-180°C | 5-50 Pa | Solid Super Acid | google.com |
| This compound | 220-240°C | Atmospheric then ≤50 Pa | Sulfuric Acid | |
| Pentaerythritol Tetraoleate | 160°C | 10 mbar | Sodium Methoxide | kemdikbud.go.idugm.ac.idresearchgate.net |
| Pentaerythritol Stearate (B1226849) | 130-190°C | 5-50 Pa | Solid Super Acid | smolecule.com |
Catalyst Concentration and Reusability
The choice and concentration of the catalyst significantly impact the esterification reaction. While traditional catalysts like sulfuric acid are effective, they are corrosive and difficult to reuse. Modern approaches focus on solid acid catalysts that are more environmentally friendly and can be recycled.
A solid super acid catalyst, SO₄²⁻/ZrO₂-SiO₂, used for this compound synthesis, demonstrated high activity and could be reused. The catalyst is prepared through a process involving precipitation and calcination.
In one patented method, the solid super acid catalyst was used at a concentration of 0.5% of the stearic acid mass, leading to a 92% esterification yield. google.com
For the synthesis of pentaerythritol tetraoleate, the optimal concentration of the sodium methoxide catalyst was found to be 1.25% (w/w). kemdikbud.go.idugm.ac.idresearchgate.net
Innovations with solid super acid catalysts like sulfated zirconia-silica have been shown to retain activity after five cycles, which helps in reducing operational costs.
Table 3: Catalyst Concentration and Performance in Pentaerythritol Ester Synthesis
| Catalyst | Concentration | Target Product | Yield/Esterification Rate | Reusability | Reference |
| Solid Super Acid (SO₄²⁻/ZrO₂-SiO₂) | 0.5% of stearic acid mass | This compound | 92% | Mentioned as reusable | google.com |
| Sodium Methoxide | 1.25% (w/w) | Pentaerythritol Tetraoleate | 36% (w/w) | Not specified | kemdikbud.go.idugm.ac.idresearchgate.net |
| Solid Super Acid (SO₄²⁻/ZrO₂-SiO₂) | Not specified | This compound | 92% | Retains activity after 5 cycles | |
| Sulfuric Acid | 0.05–2 wt% | This compound | >90% | None |
Solvent Effects in Synthesis
In the synthesis of this compound, solvents can be employed to influence the reaction environment, primarily to facilitate the removal of water, a byproduct of esterification. The continuous removal of water is critical as it shifts the reaction equilibrium towards the formation of the ester, thereby increasing the product yield.
One documented method involves the use of a carrier solvent, such as toluene, to form an azeotrope with water. google.com This allows for the removal of water through azeotropic distillation. google.com The mixture is heated, and the toluene-water azeotrope boils at a temperature lower than the boiling point of any of the individual components, effectively carrying the water out of the reaction vessel. google.com This technique helps drive the reaction to completion. google.com While less common in modern protocols that favor solvent-free or vacuum conditions, the choice of solvent can also impact the crystallization and morphology of the final product. acs.org
Optimization Strategies (e.g., Response Surface Methodology)
To maximize the efficiency and yield of pentaerythritol ester synthesis, including the tristearate derivative, researchers employ optimization strategies such as Response Surface Methodology (RSM). researchgate.netidexlab.com RSM is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes. researchgate.net It allows for the evaluation of the effects of multiple process variables and their interactions on one or more response variables. idexlab.com
For the synthesis of pentaerythritol esters, RSM with a D-optimal design is often used to optimize several key reaction parameters. researchgate.netidexlab.com These parameters typically include the molar ratio of reactants (stearic acid to pentaerythritol), reaction temperature, reaction time, and catalyst concentration. researchgate.net The goal is to find the optimal set of conditions that maximizes a desired outcome, such as the percentage yield of the ester or the selectivity towards a specific ester like the tetraester. researchgate.net For instance, in the synthesis of palm-based pentaerythritol esters, RSM was successfully used to determine the conditions that led to an optimum yield of approximately 79% with 91% selectivity for the tetraester. researchgate.net
Table 1: Parameters Optimized in Pentaerythritol Ester Synthesis using RSM
| Independent Variable | Typical Range Studied | Response Variable | Goal |
|---|---|---|---|
| Molar Ratio (Fatty Acid:PE) | 4.0:1 to 5.0:1 researchgate.net | Percent Yield (%) | Maximize researchgate.net |
| Temperature (°C) | 140 to 170 researchgate.net | Selectivity (%) | Maximize researchgate.net |
| Catalyst Concentration (wt%) | 0.5 to 1.5 researchgate.net | Conversion (%) | Maximize idexlab.com |
| Reaction Time (hours) | 1 to 5 |
Detailed Reaction Mechanisms and Kinetics
The synthesis of this compound is achieved through the esterification of pentaerythritol with three molar equivalents of stearic acid. This reaction is a type of nucleophilic acyl substitution that is typically catalyzed by an acid. numberanalytics.com The process is reversible, necessitating the removal of water to ensure a high conversion rate to the desired product. mdpi.com
Mechanistic Pathways of Ester Bond Formation
The reaction is initiated by the protonation of the carbonyl oxygen of stearic acid by an acid catalyst, such as sulfuric acid or a solid superacid like SO₄²⁻/ZrO₂-SiO₂. numberanalytics.com This protonation step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org
Following protonation, a hydroxyl group from the pentaerythritol molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon of the stearic acid. libretexts.org This nucleophilic attack results in the formation of a tetrahedral intermediate, where the former carbonyl carbon is bonded to two oxygen atoms (one from the original carbonyl and one from pentaerythritol) and the alkyl chain of the stearic acid. numberanalytics.comlibretexts.org
Within the tetrahedral intermediate, a proton is transferred from the newly added hydroxyl group (from pentaerythritol) to one of the original hydroxyl groups on the central carbon. libretexts.orgsaskoer.ca This transfer converts the hydroxyl group into a water molecule (-OH₂⁺), which is an excellent leaving group. libretexts.org
The reaction proceeds as the electron pair from the remaining hydroxyl group reforms the carbonyl double bond, simultaneously expelling the water molecule. saskoer.ca The final step is the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final pentaerythritol ester product. libretexts.org To drive this reversible reaction to completion, the water formed is continuously removed from the system, typically by applying a vacuum (5-50 Pa) or through azeotropic distillation with a solvent like toluene. google.comgoogle.com
Kinetic Modeling of Esterification Processes
Kinetic studies on the esterification of pentaerythritol with carboxylic acids (such as rosin) have shown that the formation of the esters can be effectively described by a second-order kinetic model. mdpi.com The rate of reaction is generally proportional to the concentrations of the alcohol and the carboxylic acid, as well as the concentration of the acid catalyst. sciencemadness.org The influence of temperature on the reaction rate constants follows the Arrhenius equation. sciencemadness.org
In a study performed at temperatures between 260°C and 290°C, the activation energies for the consecutive esterification steps were determined. mdpi.com While the specific values depend on the exact reactants and conditions, they provide insight into the energy barriers for each stage of the esterification. mdpi.com
Table 2: Activation Energies for Consecutive Esterification Steps of Pentaerythritol with Rosin
| Reaction Step | Activation Energy (kJ/mol) |
|---|---|
| Mono-ester Formation | 65.81 mdpi.com |
| Di-ester Formation | 87.05 mdpi.com |
| Tri-ester Formation | 108.62 mdpi.com |
| Tetra-ester Formation | 129.13 mdpi.com |
Data from a kinetic study on the esterification of rosin with pentaerythritol. mdpi.com
Such kinetic models are invaluable for optimizing reactor design and operating conditions in an industrial setting to achieve the desired product distribution. sciencemadness.org
Rate Law Determination and Kinetic Parameters
Kinetic studies on the esterification of pentaerythritol with various carboxylic acids reveal that the rate of reaction diminishes with each successive esterification step. researchgate.net This is a direct consequence of increasing steric hindrance, as discussed in the following section. A study involving the esterification of pentaerythritol with caproic acid at 170°C demonstrated this trend, with the effective first-order rate constants decreasing for each subsequent hydroxyl group substitution. researchgate.net
| Reaction Step | Product Formed | Effective Rate Constant (k', h⁻¹) |
|---|---|---|
| Step 1 | Monoester | 2.0 |
| Step 2 | Diester | 1.0 |
| Step 3 | Triester | 0.84 |
| Step 4 | Tetraester | 0.72 |
The activation energy (Ea) is a crucial kinetic parameter that reflects the minimum energy required for the reaction to occur. For the esterification of pentaerythritol with rosin, activation energies have been reported to range from 65.81 to 129.13 kJ mol⁻¹. mdpi.comresearchgate.net Research indicates that the activation energy of the esterification reaction tends to increase with a greater carbon chain length and higher degree of branching in the reacting carboxylic acid. researchgate.net The rate of the reverse reaction, hydrolysis, is also dependent on temperature, with the rate constant increasing predictably with temperature, which is consistent with the Arrhenius equation. purdue.edu
Effect of Steric Hindrance on Esterification Progression
Steric hindrance plays a defining role in the synthetic pathway of this compound. The pentaerythritol molecule possesses four primary hydroxyl groups attached to a central quaternary carbon, creating a compact, neopentyl structure. aldehydeepc.com As the esterification reaction proceeds, each successive addition of a bulky stearic acid molecule to a hydroxyl group increases the steric congestion around the remaining unreacted hydroxyl groups.
This escalating steric hindrance is the primary reason for the observed decrease in reaction rates for each subsequent esterification step, as shown by the declining rate constants (k'monoester > k'diester > k'triester). researchgate.net Consequently, the formation of more highly substituted esters, such as the tri- and tetra-esters, requires significantly more energy to overcome the spatial obstruction. mdpi.com This steric barrier means that achieving complete esterification to the tetra-ester is challenging, and the final product is often a statistical mixture of mono-, di-, tri-, and tetra-esters. nih.gov The presence of residual, unreacted hydroxyl groups in pentaerythritol ester products is a common outcome directly attributable to this steric hindrance. nih.gov
Catalytic Site Characteristics and Selectivity
The choice of catalyst is critical for controlling the rate and selectivity of the esterification of pentaerythritol, particularly for targeting a specific ester like this compound. Modern synthetic approaches favor solid acid catalysts over traditional homogeneous catalysts due to their high efficiency, reusability, and reduced environmental impact. google.com The characteristics of the catalyst's active sites are paramount in determining the reaction's outcome.
Solid Super Acid Catalysts (e.g., SO₄²⁻/ZrO₂-SiO₂)
The use of a solid super acid, such as sulfated zirconia-silica (SO₄²⁻/ZrO₂-SiO₂), has been shown to be highly effective for this synthesis. google.com This type of catalyst demonstrates both high catalytic activity and, crucially, high selectivity for the formation of this compound. google.com Its strong Brønsted acidity, created by the sulfation of the zirconia-silica support, efficiently protonates the carbonyl oxygen of the stearic acid, accelerating the nucleophilic attack by the hydroxyl groups of pentaerythritol. This system can achieve high esterification rates under optimized conditions. google.com
| Parameter | Value |
|---|---|
| Catalyst | SO₄²⁻/ZrO₂-SiO₂ |
| Temperature | 150-180°C |
| Reaction Time | 2-3 hours |
| Esterification Yield | Up to 92% |
| Reusability | Maintains high activity after 5 cycles |
Mesoporous Composite Catalysts (e.g., SnCl₂@HZSM-5)
Recent research has explored the use of composite catalysts, such as tin(II) chloride supported on an HZSM-5 zeolite (SnCl₂@HZSM-5), for the esterification of pentaerythritol. researchgate.net HZSM-5 is an attractive support material due to its well-defined pore structure, high surface area, and thermal stability. researchgate.net These composite catalysts possess both Lewis acid sites (from the SnCl₂) and Brønsted acid sites (from the zeolite support). researchgate.net Studies have revealed that while both types of acid sites contribute to the catalytic activity, the Brønsted acid sites are particularly beneficial for enhancing the selectivity of the esterification reaction. researchgate.net A higher ratio of Brønsted to Lewis acid sites was correlated with improved selectivity and catalytic stability. researchgate.net
| Parameter | Value |
|---|---|
| Catalyst | SnCl₂@HZSM-5 |
| Pentaerythritol Conversion | 99.3% |
| Pentaerythritol Ester Selectivity | 97.2% |
| Pentaerythritol Ester Yield | 96.5% |
Other heterogeneous catalysts, such as Fe₃O₄-supported ZnO, have also been employed to effectively overcome the high activation energy associated with the esterification of pentaerythritol, particularly when reacting with sterically hindered acids like rosin. sci-hub.se The design of the catalyst, focusing on the type, strength, and accessibility of its active sites, is therefore a key strategy in achieving high yields and selectivity for the desired this compound product.
Advanced Analytical Techniques for Characterization of Pentaerythritol Tristearate
Spectroscopic Methodologies for Structural Confirmation and Purity Assessment
Spectroscopic methods are indispensable tools for the detailed molecular-level analysis of pentaerythritol (B129877) tristearate. These techniques probe the interactions of molecules with electromagnetic radiation, yielding data that function as a molecular fingerprint, allowing for structural elucidation and the assessment of sample purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For pentaerythritol tristearate, both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the structure and analyze the composition of the product mixture. analis.com.my
The degree of esterification is a critical parameter in the synthesis of this compound, as the reaction can yield a mixture of mono-, di-, tri-, and tetraesters. ¹H NMR spectroscopy offers a quantitative method to assess the completeness of the esterification process. nih.gov
The analysis focuses on integrating the signals corresponding to specific protons in the molecule. The protons of the methylene (B1212753) groups (-CH₂-O-) attached to the esterified hydroxyl groups of pentaerythritol resonate at a different chemical shift compared to those attached to unreacted hydroxyl groups (-CH₂-OH). nih.gov
-CH₂-O- (Ester): Signals for these protons typically appear in the region of 4.10-4.15 ppm. ikm.org.myikm.org.my
-CH₂-OH (Alcohol): Signals for protons on methylene groups adjacent to free hydroxyls are found at lower chemical shifts, around 3.48-3.67 ppm. nih.gov
By comparing the integrated areas of these distinct signal regions, the ratio of esterified to unesterified hydroxyl groups can be calculated. This allows for the determination of the average number of stearic acid chains attached to the pentaerythritol backbone and thus, the extent of the reaction. nih.gov The absence of the carboxylic acid proton signal (typically found between 9-11 ppm) also indicates the consumption of the stearic acid reactant. nih.gov
Commercial this compound is often a mixture of different ester homologs (triester, tetraester, diester, etc.). Both ¹H and ¹³C NMR can be used to analyze this distribution.
¹H NMR Spectroscopy: The methylene protons of the pentaerythritol core show distinct signals depending on the number of attached ester groups. For instance, the chemical shift of the methylene protons (-CH₂-O) in the fully substituted tetraester will differ slightly from those in the tri-, di-, and monoesters due to the changing electronic environment. Analysis of these signal regions can provide a mole fraction for each ester type. nih.gov In one study, the mole fractions of tetra-, tri-, and di-esters in a pentaerythritol ester of rosin (B192284) were determined to be 47.2%, 39.6%, and 13.1% respectively, by calculating the ratio of the integrated areas of the ester and alcohol regions in the ¹H NMR spectrum. nih.gov
¹³C NMR Spectroscopy: This technique provides complementary information. Key chemical shifts are observed for:
Ester Carbonyl Carbon (C=O): A characteristic signal appears around 173.2 ppm, confirming the presence of the ester functional group. analis.com.myikm.org.myikm.org.my
Ester-linked Methylene Carbons (C-O): The carbons of the pentaerythritol core bonded to the stearate (B1226849) chains resonate at approximately 62.1-62.5 ppm. analis.com.my
Quaternary Carbon of Pentaerythritol: The central carbon of the pentaerythritol unit also shows a characteristic shift.
The precise chemical shifts of the pentaerythritol carbons can vary slightly depending on whether the adjacent hydroxyl groups are esterified, allowing for the differentiation and quantification of the various ester homologs present in the sample.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Pentaerythritol Esters
| Functional Group | Nucleus | Chemical Shift (ppm) | Reference |
|---|---|---|---|
| Methylene protons adjacent to ester | ¹H | 4.10 - 4.15 | nih.govikm.org.myikm.org.my |
| Methylene protons adjacent to alcohol | ¹H | 3.48 - 3.67 | nih.gov |
| α-Methylene protons of stearate chain (O=C-CH₂-) | ¹H | 2.29 - 2.37 | analis.com.myikm.org.my |
| Ester carbonyl carbon | ¹³C | ~173.2 | analis.com.myikm.org.myikm.org.my |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. ikm.org.myusu.ac.id It is particularly useful for monitoring the progress of the esterification reaction by observing the appearance of ester bands and the disappearance of reactant bands. mdpi.com
The key spectral features for this compound are:
Ester Carbonyl (C=O) Stretch: The most prominent and characteristic peak for the ester is a strong absorption band appearing in the range of 1725-1742 cm⁻¹. ikm.org.myikm.org.myncsu.edu Its presence is a clear confirmation of successful esterification.
C-O-C Stretch: Strong bands corresponding to the stretching vibrations of the C-O-C linkage of the ester group are observed between 1100 and 1300 cm⁻¹. A notable peak often appears around 1178 cm⁻¹. usu.ac.idmdpi.com
Disappearance of Reactant Bands: Successful and complete esterification is also indicated by the disappearance or significant reduction of the broad O-H stretching band from the unreacted hydroxyl groups of pentaerythritol (typically 3200-3600 cm⁻¹) and the C=O stretching band of the carboxylic acid from stearic acid (around 1700-1710 cm⁻¹). ikm.org.myikm.org.mymdpi.com
C-H Stretch: Aliphatic C-H stretching vibrations from the long stearate chains and the pentaerythritol backbone are observed in the 2850-2960 cm⁻¹ region. nih.gov
Table 2: Key FT-IR Absorption Bands for this compound Characterization
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Ester Carbonyl | C=O Stretch | 1725 - 1742 | ikm.org.myikm.org.myncsu.edu |
| Carboxylic Acid Carbonyl | C=O Stretch | 1700 - 1710 | ikm.org.mymdpi.com |
| Alcohol/Hydroxyl | O-H Stretch (Broad) | 3200 - 3600 | nih.gov |
| Ester Linkage | C-O-C Stretch | 1100 - 1300 | usu.ac.idmdpi.com |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous identification of this compound. researchgate.net Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can measure the mass-to-charge ratio to several decimal places. bioanalysis-zone.com This high precision allows for the determination of the exact mass of the molecule.
The exact mass is calculated using the masses of the most abundant isotopes of the constituent elements (e.g., ¹²C, ¹H, ¹⁶O). bioanalysis-zone.comalgimed.com For this compound (C₅₉H₁₁₄O₇), the ability to measure its exact mass provides a very high degree of confidence in its identification, as it allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas. bioanalysis-zone.com
HRMS, often coupled with techniques like quadrupole time-of-flight (QTOF), provides exact mass information that enables the conclusive identification of the various pentaerythritol ester structures within a complex mixture. researchgate.net By analyzing the exact masses of the molecular ions (e.g., [M+Na]⁺), the composition of the esters can be confirmed, and the fatty acid composition can be deduced from characteristic product ions observed in fragmentation experiments (MS/MS). researchgate.netacs.org
Table 3: Theoretical Mass Information for this compound
| Compound | Molecular Formula | Nominal Mass (Da) | Monoisotopic Mass (Da) |
|---|
Table of Compounds Mentioned
| Compound Name |
|---|
| Pentaerythritol |
| Stearic acid |
| Pentaerythritol monostearate |
| Pentaerythritol distearate |
| This compound |
| Pentaerythritol tetraester |
| Pentaerythritol ester of rosin |
| Carbon |
| Hydrogen |
| Oxygen |
Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a powerful tool for structural analysis, with fragmentation patterns providing a molecular fingerprint. In the analysis of pentaerythritol fatty acid esters, high-resolution mass spectrometry (HRMS) combined with techniques like Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC/QTOF-MS) has been instrumental. researchgate.netnih.govebi.ac.uk
The fragmentation of pentaerythritol esters follows distinct pathways. A key mechanism identified is a dihydrogen rearrangement that leads to the neutral loss of a fatty acid (FA) molecule. researchgate.netnih.govebi.ac.uk This process is notable because, in the absence of a γ-hydrogen in the pentaerythritol ester structure, it results in the formation of a stable six-membered ring structure. researchgate.netnih.govebi.ac.uk The resulting product ion is typically observed as [M + Na - FA]⁺ when sodium is used as an adduct. researchgate.netnih.govebi.ac.uk The study of these characteristic ions and their fragmentation is fundamental to confirming the molecule's identity and structure. researchgate.net
Table 1: Key Fragmentation Data for Pentaerythritol Esters from MS/MS Analysis
| Precursor Ion Type | Fragmentation Mechanism | Characteristic Product Ion | Significance |
| [M + Na]⁺ | Dihydrogen Rearrangement | [M + Na - FA]⁺ | Confirms the loss of a single fatty acid chain and indicates the core structure. researchgate.netnih.govebi.ac.uk |
| [M + NH₄]⁺ | Neutral Loss of NH₃ and Fatty Acid | [M + H - FA]⁺ | Provides an alternative pathway for identifying the loss of a fatty acid moiety. researchgate.net |
| Multiple Losses | Sequential Fragmentation | [M + Na - 2FA]⁺, [M + Na - 3FA]⁺ | Corroborates the number of stearic acid chains attached to the pentaerythritol backbone. researchgate.net |
Fatty Acid Composition Analysis
Determining the specific fatty acids attached to the pentaerythritol core is crucial for verifying the identity of this compound and for quality control. This is particularly important as commercial products can be complex mixtures containing esters with varying alkyl chain lengths. researchgate.netnih.gov
High-resolution mass spectrometry techniques, such as UHPSFC/QTOF-MS, are highly effective for this purpose. The composition of the fatty acids can be deduced by analyzing the characteristic product ions and their relative abundances in the mass spectrum. researchgate.netnih.govebi.ac.uk For instance, the mass difference between the molecular ion and the fragment ions corresponds to the mass of the lost fatty acid, allowing for its identification. Gas chromatography-mass spectrometry (GC-MS) is another standard method used for fatty acid profiling, often after a hydrolysis and derivatization step to convert the fatty acids into more volatile methyl esters (FAMEs). science.gov
Chromatographic Separation Techniques
Chromatography is indispensable for separating this compound from impurities, reaction byproducts, and other ester isomers (mono-, di-, and tetra-esters).
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pentaerythritol esters and related compounds. science.gov Non-aqueous reverse-phase HPLC, using gradients of solvents like acetonitrile (B52724) and tetrahydrofuran, is effective for characterizing pentaerythritol tetrastearate. For separating the various esters (mono-, di-, tri-, tetra-), HPLC methods utilizing an octadecyl silane (B1218182) (ODS) column are employed, where the components elute based on polarity. google.com In this system, more polar, less-substituted esters elute before the more nonpolar, highly-substituted esters. google.com
The coupling of HPLC with mass spectrometry (HPLC-MS) significantly enhances analytical power, allowing for the identification of trace impurities and homologs that might be missed by standard UV detection. science.govosti.gov This is particularly useful for purity assessments and stability studies. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for the analysis of volatile and semi-volatile impurities that may be present in this compound from the manufacturing process. thermofisher.com Impurity profiling by GC-MS involves the detection, identification, and quantification of unwanted chemicals that can affect product quality and performance. nih.govthermofisher.com The high separation efficiency of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer makes it ideal for this task. science.gov
In the context of pentaerythritol esters, GC has been successfully used to determine the composition of ester products, such as pentaerythritol tetraoleate, after synthesis. researchgate.net This demonstrates its utility in monitoring reaction completion and analyzing the final product distribution. researchgate.net
Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) for Pentaerythritol Fatty Acid Ester Analysis
Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) represents a significant advancement for the analysis of weakly polar compounds like pentaerythritol fatty acid esters. researchgate.netnih.gov This technique uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. researchgate.netresearchgate.net
A method combining UHPSFC with quadrupole time-of-flight mass spectrometry (UHPSFC/QTOF-MS) has been specifically developed for the separation and characterization of these esters. researchgate.netnih.govebi.ac.uk This approach offers several advantages, including shorter analysis times and superior separation efficiency compared to traditional HPLC. researchgate.netnih.gov The high resolution of the mass spectrometer provides exact mass information, which is crucial for the precise identification of the various ester structures within a complex mixture. researchgate.netebi.ac.uk
Table 2: Comparison of Chromatographic Techniques for this compound Analysis
| Technique | Typical Column/Stationary Phase | Mobile/Carrier Phase | Common Detector(s) | Primary Application |
| HPLC | ODS (C18), Mixed-Mode HILIC google.comsielc.com | Acetonitrile, Water, THF Gradients | UV, ELSD, MS osti.govsielc.com | Purity determination, Isomer separation (mono-, di-, tri-esters) google.com |
| GC-MS | Capillary columns (e.g., TraceGOLD™) thermofisher.com | Inert gas (e.g., Helium) | Mass Spectrometry (MS) | Impurity profiling, Volatile byproduct analysis, Fatty acid composition (after derivatization) thermofisher.comresearchgate.net |
| UHPSFC | Specialized SFC columns | Supercritical CO₂ with modifiers (e.g., methanol) researchgate.net | Mass Spectrometry (MS) | High-efficiency separation of complex ester mixtures, structural characterization researchgate.netnih.gov |
Thermal Analysis Techniques
Thermal analysis techniques are employed to determine the thermal stability and phase behavior of this compound, which are critical properties for its application as a high-temperature lubricant and processing aid. convey-chemical.com
Thermogravimetric analysis (TGA) measures the change in mass of a substance as a function of temperature. For pentaerythritol stearate (PETS), TGA results show excellent thermal stability. convey-chemical.com The material exhibits no significant weight loss up to 350°C. convey-chemical.com At 375°C, a minor weight loss of approximately 2.5% is observed, with more significant decomposition beginning around 400°C. convey-chemical.com
Differential scanning calorimetry (DSC) is used to detect thermal transitions such as melting points. DSC analysis confirms that pentaerythritol tetrastearate has a melting point of approximately 62°C. Such thermal data are vital for understanding the material's behavior under processing conditions.
Table 3: Thermogravimetric Analysis (TGA) Data for Pentaerythritol Stearate
| Temperature (°C) | Weight Loss (%) | Observation |
| 350 | No significant loss | High thermal stability convey-chemical.com |
| 375 | ~ 2.5 | Onset of minor degradation convey-chemical.com |
| 400 | ~ 7.0 | Decomposition begins convey-chemical.com |
Differential Scanning Calorimetry (DSC) for Thermal Transitions and Phase Behavior
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to study the thermal behavior of materials like this compound. torontech.com By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify various thermal transitions. torontech.com For this compound, DSC is crucial for determining its melting point, which is typically in the range of 50–60°C. This thermal characteristic is vital for its application in polymer processing, where it serves as a lubricant and must remain stable at elevated temperatures.
DSC analysis can reveal not only the primary melting endotherm but also other subtle phase transitions. For instance, comparative DSC studies between this compound (PETS-3) and its tetrastearate counterpart (PETS-4) can elucidate how the degree of esterification impacts thermal stability and molecular packing. Such analyses are instrumental in tailoring the properties of pentaerythritol esters for specific high-temperature applications. The presence of different polymorphic forms or impurities can also be detected through variations in the DSC thermogram, such as shifts in melting points or the appearance of additional peaks.
Interactive Data Table: Thermal Properties of Pentaerythritol Esters
| Compound | Key Thermal Transition | Typical Temperature Range (°C) | Analytical Method |
| This compound | Melting Point | 50 - 60 | DSC |
| Pentaerythritol Tetrastearate | Melting Point | ~62 | DSC |
This table summarizes typical thermal transition data for pentaerythritol esters as determined by DSC. Actual values may vary depending on the purity and specific polymorphic form of the sample.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
In a typical TGA experiment, a sample of this compound is heated at a constant rate, and its mass is continuously monitored. The resulting TGA curve plots mass loss against temperature. For this compound, the onset of decomposition indicates the upper-temperature limit of its stability. Research has shown that organoclays modified with pentaerythritol stearates can exhibit high decomposition temperatures, with some formulations being stable up to 400°C. researchgate.net This high thermal stability is a key advantage in many of its industrial applications, such as in polymer nanocomposites. researchgate.net
X-ray Diffraction (XRD) for Crystalline Phase Identification and Polymorphism
X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. For this compound, XRD is employed to identify its crystalline phases and study polymorphism. The XRD pattern of a crystalline solid is unique and acts as a "fingerprint" for its specific crystal lattice structure.
Studies have shown that the X-ray diffraction patterns for this compound are very similar to those of the di- and tetraesters, often exhibiting a sharp first-order peak at approximately 4.4 nm. researchgate.net This indicates a similar packing arrangement of the stearate chains within the crystal lattice. researchgate.net XRD is also instrumental in studying the intercalation of pentaerythritol stearates into clays (B1170129) to form organoclays for polymer nanocomposites. researchgate.netresearchgate.net By analyzing the changes in the basal d-spacing of the clay, XRD can confirm the successful insertion of the ester molecules between the clay layers. researchgate.netresearchgate.net
Interactive Data Table: XRD Peak Data for Pentaerythritol Esters
| Compound | Key Diffraction Peak (nm) | Significance |
| This compound | 4.4 | Indicates ordered packing of stearate chains |
| Pentaerythritol Distearate | 4.4 | Similar packing to tristearate |
| Pentaerythritol Tetrastearate | 4.4 | Similar packing to tristearate |
This table presents characteristic XRD peak data for pentaerythritol esters, highlighting the similarity in their crystalline structures.
Microscopy and Surface Analysis
Scanning Electron Microscopy (SEM) is a versatile technique for visualizing the surface morphology and microstructure of solid materials at high magnifications. nih.gov In the context of this compound, SEM can be used to examine the particle size and shape of the powdered or flaked material. This is particularly relevant in applications where particle size distribution can influence processing and performance, such as in the dispersion of the ester in a polymer matrix.
Furthermore, SEM is valuable for studying the morphology of polymer blends and composites containing this compound. For instance, it can be used to assess the dispersion of the ester within a polymer matrix or to examine the fracture surface of a composite material to understand failure mechanisms. google.com
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical information about a sample's surface on the nanoscale. mst.or.jp AFM operates by scanning a sharp tip over the surface of the sample and measuring the forces between the tip and the surface. nih.gov This allows for the characterization of surface features with exceptional detail.
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net XPS works by irradiating a material with X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material's surface. lucideon.com
For this compound, XPS can be used to confirm the elemental composition of the surface and to identify the chemical states of the carbon and oxygen atoms. This can be particularly useful for verifying the purity of the material and for detecting any surface contamination or oxidation. In studies involving surface modifications or interactions with other materials, XPS can provide valuable information about the chemical changes occurring at the surface. researchgate.net For example, it can be used to analyze the interface between this compound and a polymer substrate, providing insights into the nature of their interaction.
Molecular Structure Property Relationships of Pentaerythritol Tristearate
Influence of Esterification Degree on Material Properties
Pentaerythritol (B129877) tristearate (PETS-3) is a synthetic ester formed from the reaction of one molecule of pentaerythritol with three molecules of stearic acid, leaving a single hydroxyl group unreacted. This partial esterification is a defining characteristic that distinguishes it from other pentaerythritol esters, such as the fully substituted pentaerythritol tetrastearate (PETS-4). The degree of esterification—three ester groups in PETS-3 versus four in PETS-4—is a primary determinant of the material's fundamental properties, including its polarity, thermal stability, and compatibility with other substances.
Comparative Analysis with Pentaerythritol Tetrastearate (PETS-4)
The structural difference between pentaerythritol tristearate and pentaerythritol tetrastearate leads to notable variations in their physical and chemical properties. PETS-4, with its four stearate (B1226849) chains, is a more symmetrical and nonpolar molecule compared to PETS-3. This complete esterification in PETS-4 results in a higher melting point and enhanced thermal stability at very high temperatures (above 250°C). lcruijie.com However, this fully esterified structure can also reduce its compatibility with polar polymers.
In contrast, PETS-3 possesses one unmodified hydroxyl group, which imparts a degree of polarity to the molecule. This makes it moderately hydrophilic and influences its function as an emulsifier, allowing it to stabilize oil-in-water emulsions by interacting with both hydrophilic and hydrophobic substances. The presence of this free hydroxyl group also results in a different melting point range for PETS-3, typically between 50–60°C, compared to the higher range for PETS-4. lcruijie.com While PETS-4 may offer superior thermal resistance, the unique balance of properties in PETS-3, including its lubricity and compatibility, makes it a valuable component in various polymer applications. convey-chemical.com
| Property | This compound (PETS-3) | Pentaerythritol Tetrastearate (PETS-4) |
|---|---|---|
| Esterification Degree | 3 stearate chains | 4 stearate chains |
| Free Hydroxyl Groups | 1 | 0 |
| Melting Point (°C) | 50–60 lcruijie.comkanademy.com | 60-70 lcruijie.com |
| Hydroxyl Value (mgKOH/g) | 55–65 lcruijie.com | 12 max lcruijie.com |
| Polarity | Moderate (due to free -OH group) | Low (fully esterified) |
| Thermal Stability | Retains lubricity up to 200°C. | Withstands temperatures >250°C. |
Steric Hindrance and Molecular Packing Effects
The molecular architecture of pentaerythritol esters significantly influences their properties through steric hindrance and molecular packing. The central pentaerythritol core provides a tetrahedral structure from which the fatty acid chains extend. sci-hub.se In the case of PETS-4, the presence of four long stearate chains creates substantial steric hindrance, which is the repulsion between electron clouds of bulky groups that are in close proximity. mdpi.com This high degree of steric crowding can restrict molecular motion.
For PETS-3, having only three stearate chains results in less steric hindrance compared to PETS-4. This difference in molecular bulk and symmetry affects how the molecules can pack together in the solid state. The more symmetrical structure of PETS-4 allows for a more ordered and compact packing, which contributes to its higher melting point. Conversely, the less symmetrical nature of PETS-3, with its free hydroxyl group, leads to a different crystalline arrangement. The formation of esters from pentaerythritol generally requires high temperatures to overcome the steric hindrance presented by its tetrahedral structure. sci-hub.se The rate of esterification reactions is observed to decrease with the formation of each subsequent ester group (mono-, di-, tri-), indicating the increasing effect of steric hindrance. researchgate.net
Impact of Unmodified Hydroxyl Group on Intermolecular Interactions
The single, unmodified hydroxyl (-OH) group is a key functional feature of this compound, profoundly influencing its intermolecular interactions. This polar group is capable of forming hydrogen bonds, which are strong dipole-dipole attractions between a hydrogen atom and an electronegative atom like oxygen. This capability is absent in the fully esterified PETS-4.
The presence of the hydroxyl group allows PETS-3 to engage in hydrogen bonding and other ion-dipole interactions, particularly with polar substrates or the surfaces of materials like clays (B1170129). researchgate.net This interaction is crucial for its performance as a surface modifying chemical, where the hydroxyl group can bond with cations on a clay surface. researchgate.net Studies on similar polyol esters have shown that the presence of a free hydroxyl group can lead to lower melting points compared to their completely esterified counterparts. iastate.edu Furthermore, this functional group enhances compatibility with polar polymers and contributes to the emulsifying properties of PETS-3, allowing it to bridge the interface between oil and water phases. The ability to form these specific intermolecular bonds distinguishes PETS-3 from PETS-4 and defines its utility in applications where surface activity and polarity are advantageous.
Correlation between Molecular Architecture and Rheological Behavior
The rheological, or flow, behavior of this compound is directly correlated with its molecular architecture. The combination of a compact, central polyol core and three long, flexible stearate chains gives the molecule unique flow characteristics in both molten and solution states. These properties are critical for its applications as a lubricant and processing aid in the polymer industry. convey-chemical.com
Viscoelastic Properties in Melt and Solution
In the molten state or in solution, this compound exhibits viscoelastic properties, meaning it has both viscous (liquid-like) and elastic (solid-like) characteristics. When used as an additive in polymers like hydroxyl-terminated polybutadiene (B167195) (HTPB), pentaerythritol esters have been shown to increase the viscosity of the blend. nih.gov The increase in viscosity is generally more pronounced with higher concentrations of the ester. nih.gov
The rheological properties of such systems can be analyzed using techniques like oscillatory rheometry to measure parameters such as the loss tangent, which indicates the balance between energy loss (viscous) and storage (elastic). epo.org The specific interactions of PETS-3, including the potential for hydrogen bonding via its free hydroxyl group, can influence the viscoelastic response of the material it is blended with. For instance, in studies of similar polyol esters, the presence and number of ester groups were found to affect friction, with friction decreasing as the number of ester groups increases. researchgate.net
Influence on Melt Strength and Processing Characteristics
The rheological properties of this compound directly translate to its performance as a processing aid for thermoplastics. It functions as an effective lubricant, reducing friction and improving the flow of polymer melts during extrusion and molding processes. convey-chemical.com Its use can significantly improve the processability of engineering plastics such as polycarbonate (PC), polyethylene (B3416737) terephthalate (B1205515) (PET), and polyamides (PA). lcruijie.comconvey-chemical.com
Structure-Thermal Stability Correlations
The thermal stability of this compound (PETS-3) is intrinsically linked to its unique molecular architecture. The compound is built upon a central neopentyl polyol, pentaerythritol, which has four hydroxyl groups. In PETS-3, three of these hydroxyls are esterified with stearic acid, a long-chain saturated fatty acid, leaving one hydroxyl group free. This specific configuration imparts a balance of properties, including notable thermal resistance.
The high thermal stability of neopentyl polyol esters, including this compound, is largely attributed to the absence of a labile hydrogen atom on the beta-carbon relative to the ester group. nist.gov The central carbon atom of the pentaerythritol core is a quaternary carbon, meaning it has no hydrogen atoms attached. This structure prevents the common low-energy beta-elimination decomposition pathway that is prevalent in many other ester types, thus requiring higher temperatures to initiate degradation.
Research into the thermolysis of neopentylpolyol esters indicates that their thermal decomposition, typically occurring in the temperature range of 320-360°C, proceeds preferentially through the heterolytic splitting of one of the alkyl-oxygen bonds. osti.gov The presence of the remaining free hydroxyl group in this compound can influence the decomposition mechanism, with studies suggesting a potential shift from an ionic to a radical mechanism depending on the hydroxyl content of the neoalcohol ester. osti.gov
The outstanding thermal stability of PETS allows it to be used in high-temperature applications where it can retain its lubricity. convey-chemical.com For instance, it remains effective up to 200°C, outperforming other lubricants like glycerol (B35011) tristearate.
Thermogravimetric analysis (TGA) provides quantitative insight into the thermal stability of pentaerythritol esters. While data can vary slightly based on the specific grade and analytical conditions, general findings demonstrate the material's robustness at elevated temperatures. For a general grade of pentaerythritol stearate (PETS), TGA results show no significant weight loss up to 350°C. convey-chemical.com The decomposition begins to be more noticeable as the temperature increases further.
A comparison with the fully substituted Pentaerythritol Tetrastearate (PETS-4) highlights a direct structure-stability correlation. PETS-4, having all four hydroxyl groups esterified, exhibits even greater thermal stability, withstanding temperatures above 250°C. The absence of the free hydroxyl group in PETS-4 enhances its stability but reduces its compatibility with polar polymers, a trade-off directly resulting from this structural difference.
The table below summarizes TGA findings for a general pentaerythritol stearate.
Table 1: Thermal Decomposition Data for Pentaerythritol Stearate
| Temperature (°C) | Weight Loss (%) | Observation |
| 350 | ~0 | No significant weight loss convey-chemical.com |
| 375 | ~2.5 | Initial, minor decomposition convey-chemical.com |
| 400 | ~7.0 | Onset of more significant decomposition convey-chemical.com |
This interactive table provides data based on published research findings.
The primary decomposition mechanism involves complex reactions, including the breaking of ester bonds. osti.gov The stability is such that PETS can be processed in demanding polymer systems without fear of degradation, which helps to improve the clarity and surface finish of the final products. convey-chemical.com
Degradation Pathways and Environmental Fate of Pentaerythritol Tristearate
Hydrolytic Degradation Mechanisms
Hydrolysis is the central process governing the degradation of pentaerythritol (B129877) tristearate. This reaction involves the cleavage of its ester linkages by water. The rate and extent of this degradation are significantly influenced by the presence of catalysts, such as acids or bases, and by enzymatic activity.
In the presence of an acid catalyst and water, pentaerythritol tristearate can be hydrolyzed back to its constituent molecules: pentaerythritol and stearic acid. This reaction is typically facilitated by strong acids like hydrochloric acid or sulfuric acid. wiley-vch.de The mechanism involves the protonation of the carbonyl oxygen of the ester group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This process can be accelerated by elevated temperatures. For instance, some industrial synthesis processes, which are reversible, operate at high temperatures (e.g., 220–240°C) with an acid catalyst like sulfuric acid. The incorporation of hydrolytically cleavable ester linkages is a strategy used to enhance the degradation rates of polymers under benign conditions. digitellinc.com The degradation of such polymers in acidic media often occurs through bulk erosion via ester hydrolysis. digitellinc.com
Base-catalyzed hydrolysis, or saponification, of this compound also results in the formation of pentaerythritol and a salt of stearic acid (a soap). This reaction is typically carried out using a strong base, such as sodium hydroxide (B78521). The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This process is generally faster and more irreversible than acid-catalyzed hydrolysis. In the context of related polymers, degradation in basic solutions is often characterized by surface erosion through ester hydrolysis. digitellinc.com The presence of moisture can lead to the hydrolysis of esters, and if a metal catalyst is present, this can facilitate saponification, leading to the formation of soap. researchgate.net
Enzymes, particularly lipases, play a crucial role in the biodegradation of this compound. These biocatalysts can hydrolyze the ester bonds under mild conditions.
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are enzymes that catalyze the hydrolysis of triglycerides and other esters. scielo.brviamedica.pl Several lipases have been shown to be effective in hydrolyzing pentaerythritol esters.
Candida antarctica lipase (B570770) B (CALB): CALB is a widely used and versatile biocatalyst known for its high activity and stability. viamedica.plnih.gov It effectively hydrolyzes a range of esters, including those of pentaerythritol. mdpi.com Studies have shown that CALB can catalyze the hydrolysis of pentaerythritol tetrastearate, although the reaction may be incomplete. mdpi.com CALB is known to hydrolyze esters but typically shows little to no activity towards amides. rsc.orgresearchgate.net
Porcine Pancreas Lipase (PPL): PPL is another lipase that has been studied for its ability to hydrolyze pentaerythritol esters. mdpi.com It has been shown to hydrolyze esters of various sterols, including cholesterol and phytosterols, with the rate of hydrolysis being dependent on both the sterol and the fatty acid components. unl.edu Research on the hydrolysis of pentaerythritol fatty acid esters by PPL has demonstrated its catalytic activity. mdpi.com Porcine pancreatic cholesterol esterase, in particular, is known to hydrolyze steryl esters. researchgate.netcapes.gov.br
The general mechanism for lipase-catalyzed hydrolysis begins with a nucleophilic attack by the serine residue in the enzyme's active site on the carbonyl carbon of the ester bond. scielo.br
The kinetics of lipase-catalyzed reactions can be complex and may not always follow the classic Michaelis-Menten model, which is typically valid for reactions in a homogenous phase. scielo.brtaylors.edu.my
Michaelis-Menten Kinetics: In some cases, the hydrolysis of pentaerythritol esters by lipases follows Michaelis-Menten kinetics. mdpi.com This model assumes the formation of an enzyme-substrate complex, which then breaks down to release the product and regenerate the enzyme. lidsen.com For instance, the hydrolysis of pentaerythritol tetrastearate by Porcine Pancreas Lipase (PPL) has been observed to follow this model. mdpi.com
Non-Michaelis-Menten Kinetics: Lipase-catalyzed reactions often occur at an oil-water interface, which can lead to deviations from Michaelis-Menten kinetics. psu.edunih.gov The hydrolysis of pentaerythritol tetrastearate by Candida antarctica lipase B (CALB), for example, exhibits discontinuous non-Michaelis-Menten kinetics. mdpi.com This behavior is often attributed to interfacial activation, where the enzyme's activity increases significantly when it adsorbs at the interface between the aqueous phase and the substrate phase. psu.edu Some enzymes display sigmoidal kinetics, which can indicate cooperative binding of the substrate to the enzyme's active sites. wikipedia.org For interfacial enzyme reactions, where conventional Michaelis-Menten theory may not apply due to the substrate not being in large excess, an "inverse Michaelis-Menten equation" has been proposed. acs.org
A comparison of kinetic models for different lipases acting on pentaerythritol tetrastearate is shown below.
| Enzyme | Substrate | Kinetic Model | Reference |
| Candida antarctica lipase B (CALB) | Pentaerythritol Tetrastearate | Non-Michaelis-Menten | mdpi.com |
| Porcine Pancreas Lipase (PPL) | Pentaerythritol Tetrastearate | Michaelis-Menten | mdpi.com |
The physical state of the substrate plays a critical role in the kinetics of lipase-catalyzed hydrolysis.
Substrate Activation: The non-Michaelis-Menten behavior observed in the CALB-catalyzed hydrolysis of pentaerythritol tetrastearate is explained by substrate activation. mdpi.com This phenomenon, often termed "interfacial activation," is a hallmark of lipase catalysis. scielo.brpsu.edu Lipases generally show low activity towards soluble, monomeric substrates but become highly active when the substrate concentration exceeds its solubility limit and forms aggregates, micelles, or emulsions. psu.edumdpi.com This activation is linked to a conformational change in the enzyme, often involving the movement of a "lid" or "flap" that covers the active site, making it accessible to the substrate at the interface. scielo.brmdpi.com
Emulsion Formation: The formation of an emulsion provides a large interfacial area for the lipase to act upon. psu.edu The rate of lipase-catalyzed reactions is often positively correlated with the available interfacial surface area. psu.edu The efficiency of the hydrolysis can be significantly influenced by how the emulsion is formed. For example, using membrane emulsification to create uniform and stable microdroplets can lead to higher enzyme activity and conversion compared to simple mechanical stirring. mdpi.com While some lipases follow Michaelis-Menten kinetics in solution, maximal activity is consistently observed in the presence of an emulsified substrate. nih.gov
Enzymatic Hydrolysis Kinetics
Biodegradation Studies
The breakdown of this compound by living organisms, particularly microorganisms, is a key factor in its environmental fate.
This compound is considered to be biodegradable. Microbial populations in soil and water environments play a significant role in its breakdown. nih.govlibretexts.org The process is often initiated by enzymatic hydrolysis, where microorganisms secrete enzymes, such as lipases, that break the ester bonds. Studies on related pentaerythritol esters, like pentaerythritol tetranitrate (PETN), have identified specific bacterial strains capable of metabolizing these compounds. For instance, Enterobacter cloacae PB2 and Agrobacterium radiobacter have demonstrated the ability to degrade PETN, using it as a nitrogen source. nih.govnih.gov This suggests that similar microbial pathways could be involved in the degradation of this compound. The initial step in the biodegradation of many synthetic chemicals in soil and water is often carried out by a consortium of different microbial species, each optimized for breaking down specific parts of the molecule. libretexts.org
The primary products resulting from the biodegradation of this compound are pentaerythritol and stearic acid. govinfo.govgovinfo.gov This occurs through the hydrolysis of the ester linkages. Stearic acid is a naturally occurring fatty acid and is readily metabolized by a wide range of organisms. Pentaerythritol, a polyhydric alcohol, is also expected to undergo further degradation. govinfo.govnih.gov For similar compounds like PETN, the degradation proceeds through a sequential removal of the nitrate (B79036) groups, forming intermediates such as pentaerythritol trinitrate (PETriN) and pentaerythritol dinitrate (PEDN), eventually leading to pentaerythritol. nih.gov It is hypothesized that the degradation products of pentaerythritol stearates are polar and can be readily eliminated in urine in biological systems. govinfo.gov
Below is a table summarizing the primary biodegradation products of this compound:
| Initial Compound | Biodegradation Process | Primary Products |
| This compound | Microbial Hydrolysis | Pentaerythritol, Stearic Acid |
Several factors in the environment can influence the rate at which this compound biodegrades.
Microbial Activity: The presence of a robust and adapted microbial community is fundamental. libretexts.org Inoculating contaminated soil with specific microorganisms has been shown to enhance the biodegradation rate of related compounds by reducing the adaptation time. nih.gov
Environmental Conditions:
Oxygen Availability: Aerobic conditions are generally favorable for the initial breakdown of many organic pollutants. aloki.hu However, anaerobic degradation pathways also exist for some complex chemicals. libretexts.org For instance, a combination of anaerobic and aerobic treatments has been effective for the bioremediation of PETN-contaminated soil. nih.gov
pH: Most microorganisms that degrade petroleum pollutants, which share some structural similarities with the fatty acid chains of this compound, prefer a neutral pH range of 6-8. aloki.hu
Temperature: Temperature affects microbial activity and enzyme kinetics, with optimal ranges varying depending on the specific microorganisms involved.
Nutrient Availability: The presence of other nutrients, such as nitrogen and phosphorus, is essential for microbial growth and metabolism, which in turn drives the degradation process. nih.gov
Bioavailability: The solubility and physical state of the compound can affect its availability to microorganisms. Surfactants can sometimes increase the bioavailability of less soluble compounds. mdpi.com
Oxidative Degradation Pathways
In addition to biodegradation, this compound can also degrade through chemical oxidation processes, particularly at elevated temperatures or when exposed to light.
Pentaerythritol esters are known for their relatively high thermal and oxidative stability compared to other lubricants like triglycerides. researchgate.net this compound retains its lubricity up to 200°C. However, at high temperatures, thermo-oxidative degradation can occur. This process involves the reaction of the compound with oxygen, leading to the formation of various oxidation products. The degradation of polyol ester lubricants at high temperatures can result in the formation of carbonyl groups and other double bonds, which can cause the lubricant to change color from colorless to dark brown or black. ncsu.edu The presence of a free hydroxyl group in this compound can influence its compatibility with other substances but also its degradation pathway compared to fully esterified versions like pentaerythritol tetrastearate.
The table below shows the decomposition temperatures of various esters, illustrating the relative stability of polyol esters.
| Ester | Decomposition Temperature (°C) |
| Methyl octanoate | >193 |
| Glycerol (B35011) tristearate methyl ester | 221 |
| dioctyl sebacate | 282 |
| Neopentyl alcohol dilaurate | 322 |
| Trihydroxymethylpropane triheptanyl ester | 317 |
| Pentaerythritol tetrahexyl ester | 307 |
Source: cnlubricantadditive.com
Environmental Transport and Distribution Modeling
Persistence Assessment in Environmental Compartments
The persistence of a chemical refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. For this compound, its persistence varies by environmental compartment and is primarily influenced by its susceptibility to hydrolysis and biodegradation.
Water and Sediment: In aquatic environments, this compound is expected to be persistent. Due to its low water solubility, the dissolved concentration available for degradation is minimal. The primary degradation pathways are hydrolysis and biodegradation. While it can be hydrolyzed into its constituent parts—pentaerythritol and stearic acid—this process is generally slow for large ester molecules in the environment without specific catalysts. Furthermore, studies on closely related categories of large ester compounds indicate that they are not readily biodegradable. europa.eu The compound will strongly adsorb to suspended solids and ultimately settle in the sediment, where degradation is likely to be very slow due to anaerobic conditions and reduced bioavailability.
Soil: In the soil compartment, this compound will be tightly bound to organic matter, which significantly reduces its bioavailability to microorganisms and limits its mobility. Biodegradation is the principal degradation pathway in soil, but like in sediment, the process is expected to be slow. Its complex structure and low water solubility make it difficult for microbial enzymes to access and break down the ester bonds.
| Environmental Compartment | Primary Degradation Pathway(s) | Expected Persistence | Controlling Factors |
|---|---|---|---|
| Water | Hydrolysis, Biodegradation | High | Very low water solubility limits bioavailability for degradation. Not readily biodegradable. europa.eu |
| Soil | Biodegradation | High | Strong adsorption to soil organic matter reduces bioavailability. Complex structure is resistant to rapid microbial degradation. |
| Sediment | Anaerobic Biodegradation | Very High | Strong adsorption and likely anaerobic conditions significantly slow degradation processes. |
| Air | N/A (Photolysis, Oxidation) | N/A (Not a significant compartment) | Low volatility prevents significant partitioning to the atmosphere. |
Fate Modeling Methodologies for Esters
To predict the environmental fate of esters like this compound, scientists use mathematical tools known as environmental fate models. science.gov Among the most common are multimedia fugacity models, pioneered by Donald Mackay. windows.net These models are essential for understanding where a chemical is likely to go in the environment, in which compartment it will accumulate, and how it will eventually be removed. science.gov
The core concept of these models is fugacity , which can be thought of as the "escaping tendency" of a chemical from a particular phase (e.g., water, air, soil). nih.gov Chemicals move from areas of high fugacity to areas of low fugacity until equilibrium is reached, or until a steady state is achieved where inputs and outputs are balanced. The concentration of a chemical in any medium is a product of its fugacity and the fugacity capacity (Z) of that medium, which describes the medium's ability to absorb the chemical. windows.net
Fugacity models are typically structured in levels of increasing complexity:
Level I: This is the simplest model, assuming a closed environment at equilibrium. It calculates the partitioning of a fixed amount of a chemical among various compartments, providing a basic picture of where the chemical prefers to reside. Degradation and transport processes are not included. yolasite.com
Level II: This model also assumes equilibrium but operates at a steady state, meaning there is continuous chemical input and output (through degradation and advection). It provides insight into the persistence of a chemical under constant emission. yolasite.com
Level III: This model is more realistic as it drops the assumption of equilibrium between all compartments. yolasite.com It assumes a steady-state condition where chemical inputs are balanced by removal through degradation and transport processes between compartments (e.g., deposition from air to water, soil runoff). aucklandcity.govt.nz This level is widely used for environmental assessments as it predicts not only the distribution but also the dominant transport and loss mechanisms for a substance. epo.org
For a high-molecular-weight ester such as this compound, a Level III model would require inputs of its physicochemical properties (molecular weight, water solubility, vapor pressure, LogP) and estimated degradation half-lives in each compartment. Based on these inputs, the model would calculate the fugacity capacities and intermedia transport rates to predict the steady-state concentrations and distribution, which for this compound would show overwhelming partitioning to soil and sediment.
Applications of Pentaerythritol Tristearate in Advanced Materials Science
Role as a Lubricant and Dispersing Agent in Polymer Systems
Pentaerythritol (B129877) tristearate is widely recognized for its dual functionality as both a lubricant and a dispersing agent in the processing of polymers. Its unique molecular structure, featuring three long-chain stearic acid groups and one free hydroxyl group attached to a central pentaerythritol core, underpins its effectiveness in these roles.
Mechanisms of Friction Reduction and Lubrication
The primary lubricating action of pentaerythritol tristearate stems from its ability to reduce friction at a molecular level. It functions as both an internal and external lubricant.
Internal Lubrication: Within the polymer melt, this compound reduces the intermolecular friction between polymer chains. This enhances the flowability of the polymer, a crucial factor in processes like injection molding and extrusion. By lowering the melt viscosity, it facilitates easier processing and can lead to energy savings. kogook.com
External Lubrication: During processing, this compound can migrate to the surface of the polymer melt. kogook.com There, it forms a thin, lubricating film between the molten polymer and the hot metal surfaces of processing equipment, such as extruder barrels and molds. kogook.com This film prevents the polymer from sticking to the machinery, a phenomenon known as "bridging" in the feed zone of extruders, and ensures a smoother passage of the material. emeryoleo.com This action is critical for achieving a good mold release, preventing defects in the final product. emeryoleo.comnimbasia.com
The long, non-polar stearate (B1226849) chains of the molecule are compatible with many polymers, while the more polar core can provide a degree of interaction with metal surfaces, contributing to the formation of a stable lubricating layer.
Dispersibility in Polymer Matrices
Effective dispersion of additives is crucial for achieving uniform properties in a polymer composite. This compound's chemical structure allows for good compatibility and dispersibility within a range of polymer matrices. google.com This compatibility ensures that it can be evenly distributed throughout the polymer, preventing the formation of agglomerates that could lead to defects or inconsistencies in the final product.
Stabilization of Polymeric Materials
The thermal stability of this compound makes it a valuable additive for protecting polymers from degradation during high-temperature processing and throughout their service life. gdchnv.commlagroup.com
Stabilization in Polyvinyl Chloride (PVC) and Other Plastics
This compound is frequently used as a heat stabilizer, particularly in polyvinyl chloride (PVC) formulations. gdchnv.comgoogle.com PVC is notoriously susceptible to thermal degradation at processing temperatures, which can lead to discoloration and a loss of mechanical properties. This compound, often used in conjunction with other stabilizers like metal soaps, helps to mitigate these effects. pcc.eu Its lubricating properties also contribute to a less aggressive processing environment, further reducing the thermal stress on the PVC. google.com Beyond PVC, it also finds application as a stabilizer in other plastics. mlagroup.com
Enhancement of Processability in Thermoplastics
The addition of this compound significantly enhances the processability of a wide array of thermoplastics. nimbasia.compcc.eu This is a direct consequence of its lubricating and stabilizing effects. By improving the flow characteristics of the molten polymer and preventing degradation, it allows for higher processing speeds and lower energy consumption. google.com This leads to improved manufacturing efficiency. nimbasia.com The improved flow also facilitates the filling of complex molds, resulting in products with better surface finish and dimensional accuracy. emeryoleo.com
| Polymer System | Function of this compound |
| Polycarbonate (PC) | Internal/External Lubricant, Release Agent, Dispersing Agent gzcardlo.com |
| Polyethylene (B3416737) Terephthalate (B1205515) (PET) / Polybutylene Terephthalate (PBT) | Lubricant, Dispersing Agent gzcardlo.com |
| Polystyrene (PS) | Lubricant, Release Agent, Dispersing Agent gzcardlo.com |
| Polyamide (PA6, PA66) | Lubricant, Release Agent, Dispersing Agent gzcardlo.com |
| Thermoplastic Polyurethane (TPU) | Lubricant, Release Agent, Slip Agent, Anti-fog Agent gzcardlo.com |
| Polypropylene (B1209903) (PP) | Lubricant, Dispersing Agent gzcardlo.com |
| Polymethyl Methacrylate (PMMA) | Lubricant, Anti-blocking Agent gzcardlo.com |
| Polyvinyl Chloride (PVC) | Lubricant, Stabilizer mlagroup.comgoogle.com |
Modifiers for Rheological Properties of Polymers
Rheology modifiers are additives that alter the flow behavior of materials. italmatch.com this compound can influence the rheological properties of polymer melts. By reducing the viscosity and improving the flow of the polymer, it acts as a rheology modifier. italmatch.commosselman.eu This modification of flow behavior is essential for controlling the final structure and properties of the processed polymer. For instance, in the production of films or fibers, precise control over the melt's rheology is necessary to achieve the desired dimensions and orientation. The use of this compound can contribute to achieving these processing goals. Research has also explored the use of pentaerythritol stearates in modifying the rheology of materials like smectite clays (B1170129) for use in polymer nanocomposites. researchgate.net
Impact on Melt Viscosity and Flow Behavior
This compound can act as an internal lubricant, which reduces the friction between polymer molecules. This leads to a decrease in the melt viscosity of the polymer, facilitating easier processing. pcc.eu The reduction in viscosity is a critical factor in processes like extrusion and injection molding, as it allows for lower energy consumption and can improve the flow of the polymer melt into complex molds. tainstruments.com The shear-thinning behavior of polymer melts, where viscosity decreases with an increasing shear rate, is a key non-Newtonian property that enhances material flow and minimizes heat generation during processing. tainstruments.com
The addition of lubricants like this compound can significantly affect the flow behavior of polymer melts. For instance, in poly(ethylene terephthalate) (PET), moisture can act as a plasticizer, increasing the flowability of the melt. azurr-tech.cz Additives that modify viscosity are crucial for optimizing processing conditions. mdpi.com In some cases, this compound is used in conjunction with other additives to achieve desired melt flow characteristics. For example, in polycarbonate compositions, glycerol (B35011) tristearate has been used to improve flow properties, making the melt-processed polycarbonate a viable alternative to those produced by interfacial polymerization. google.com
Influence on Mechanical Properties (e.g., Melt Strength, Impact Strength)
The incorporation of pentaerythritol derivatives can have a notable effect on the mechanical properties of polymers. While pentaerythritol itself can be used as a branching agent to enhance melt strength in polyesters like poly(butylene dodecanedioate) (PBD), its esters also play a role in modifying mechanical characteristics. mdpi.com For instance, the introduction of long-chain branched structures can improve the toughness and modulus of the polymer. mdpi.com
In some polymer systems, additives are crucial for achieving a balance of properties. For example, in high-transparency melt-polymerized polycarbonate, additives are used to achieve good impact performance at low temperatures. google.com While this compound is primarily known as a lubricant, related compounds and blending strategies can significantly influence mechanical outcomes. Blending long-chain branched polypropylene (LCB-PP) with linear polypropylene (L-PP) has been shown to enhance melt strength and, in many cases, improve or maintain mechanical properties such as impact tensile strength and elongation at break. mdpi.com This suggests that while lubricants like this compound primarily affect flow, their presence within a polymer matrix can indirectly influence the final mechanical performance.
Rheological Measurements as a Tool for Structural Analysis in Polymers
Rheology, the study of the flow of matter, is a powerful tool for analyzing the structure of polymeric materials. mdpi.com Rheological measurements can provide insights into molecular weight, molecular weight distribution, and the degree of branching in polymers. mdpi.comanton-paar.com For instance, the zero-shear viscosity of a polymer melt is directly proportional to its average molecular weight. anton-paar.com
Dynamic mechanical analysis (DMA), a subset of rheology, is particularly useful for characterizing the viscoelastic properties of polymers, which relate to their molecular architecture and potential end-use performance. specificpolymers.com These measurements can detect changes in the material's structure, such as those occurring during cross-linking or gelation. specificpolymers.com In heterogeneous systems like polymer blends or filled polymers, rheology can be used to investigate the interactions between different phases and the evolution of the material's internal structure. mdpi.com Therefore, when this compound is added to a polymer, rheological techniques can be employed to understand how it affects the polymer's internal structure and, consequently, its processing behavior and final properties.
Interaction with Other Materials
This compound's utility in materials science also extends to its interactions with inorganic materials and its compatibility with a range of polymers.
Intercalation in Clay Minerals for Polymer Nanocomposites
Pentaerythritol stearates have been investigated as surface modifiers for clay minerals like montmorillonite (B579905) to create organophilic clays for use in polymer nanocomposites. researchgate.net The process of intercalation involves inserting molecules into the layered structure of the clay, which increases the spacing between the clay layers and makes the clay more compatible with hydrophobic polymer matrices. espublisher.commdpi.com This improved compatibility is essential for achieving good dispersion of the clay within the polymer, which is crucial for enhancing the properties of the resulting nanocomposite material. espublisher.com
Research has shown that commercial pentaerythritol stearate, which contains a mixture of mono-, di-, and triesters, can effectively form intercalated clay complexes. researchgate.net Molecular modeling suggests that the mono- and diesters are particularly important for this surface modification. researchgate.net The use of such food-contact-approved substances to modify clays opens up possibilities for the application of these nanocomposites in areas like food packaging. researchgate.net The successful intercalation of the polymer or other organic molecules into the clay structure can be confirmed by techniques such as X-ray diffraction (XRD), which detects an increase in the interlayer spacing of the clay. scielo.br
Compatibility with Diverse Polymer Types
This compound and its related esters are compatible with a variety of polymers, a key factor in their widespread use as additives. Its structure, featuring three stearic acid chains, allows it to be used as a high-performance lubricant and dispersing agent in plastics and rubber. It has good compatibility with polymers such as polyvinyl chloride (PVC), polycarbonate (PC), and thermoplastic polyurethane (TPU). kogook.com The compatibility of an additive with the host polymer is critical for its effectiveness. For instance, internal lubricants should be chemically compatible with the polymer to effectively reduce melt viscosity. pcc.eu
The compatibility of pentaerythritol esters can be tailored. For example, while the fully esterified pentaerythritol tetrastearate has reduced compatibility with polar polymers due to the absence of free hydroxyl groups, the tristearate form retains a hydroxyl group, which can influence its interaction with different polymer types. This versatility allows for its use in a range of applications, from improving the processing of thermoplastics to enhancing the properties of rubber composites.
Computational Chemistry and Theoretical Studies on Pentaerythritol Tristearate
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are instrumental in exploring the conformational landscape and dynamic behavior of large and flexible molecules such as Pentaerythritol (B129877) Tristearate. These methods provide insights that are often inaccessible through experimental means alone.
The conformational flexibility of Pentaerythritol Tristearate arises from the rotation around its numerous single bonds, particularly within the three long stearate (B1226849) chains. Understanding the preferred conformations and the energy barriers between them is crucial for explaining its macroscopic properties, such as its melting point and behavior as a lubricant.
Conformational analysis of PETS would typically begin with a systematic or stochastic search of the potential energy surface. Methods like molecular mechanics (MM) are well-suited for this initial exploration due to their computational efficiency. Force fields such as DREIDING or specialized lipid force fields (e.g., extensions of OPLS - Optimized Potentials for Liquid Simulations) would be employed to calculate the potential energy of different conformers. mdpi.comacs.org
The resulting energy landscape would reveal a multitude of local energy minima, each corresponding to a stable conformation. For PETS, these conformations would differ in the orientation of the three stearate chains relative to the central pentaerythritol core. The global minimum energy conformation would represent the most stable structure in a vacuum or a non-polar solvent. Key parameters in this analysis include the dihedral angles along the ester linkages and the alkyl chains. It is expected that the long stearate chains will adopt extended, all-trans conformations to minimize steric hindrance, similar to what is observed in long-chain alkanes and triglycerides. biorxiv.org The presence of the single hydroxyl group would also influence the conformational preferences through potential intramolecular hydrogen bonding.
To refine the energy landscape, higher-level quantum mechanics (QM) methods, such as Density Functional Theory (DFT), could be used to calculate the energies of a subset of low-energy conformers identified by molecular mechanics. This QM/MM approach provides a more accurate picture of the relative stabilities of different conformations.
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of PETS, providing a dynamic view of its molecular motions and interactions. In a typical MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are integrated numerically to track the trajectory of all atoms over time.
Simulations of bulk PETS in its liquid (molten) state would reveal information about its viscosity, diffusion, and local structure. The analysis of radial distribution functions (RDFs) would show the average distances between different parts of the molecules, providing insight into the molecular packing. For instance, the RDF between the central carbon atoms of the pentaerythritol cores would indicate the degree of ordering in the melt.
MD simulations are also invaluable for studying the phase transitions of PETS. By simulating the system at different temperatures, one can observe the melting process and characterize the structural changes that occur. The analysis of order parameters, such as the nematic order parameter for the stearate chains, can quantify the loss of orientational order upon melting. Similar simulations have been performed on long-chain triglycerides to understand their packing and phase behavior. diva-portal.org
Table 1: Representative Parameters for a Molecular Dynamics Simulation of a Long-Chain Ester System
| Parameter | Typical Value/Method | Rationale |
| Force Field | OPLS-AA, CHARMM36, GROMOS | Well-validated for lipids and organic molecules. |
| Ensemble | NPT (Isothermal-Isobaric) | Simulates constant temperature and pressure, mimicking laboratory conditions. |
| Temperature | 350-450 K | Above the experimental melting point of PETS (approx. 333-339 K). |
| Pressure | 1 atm | Standard atmospheric pressure. |
| Time Step | 1-2 fs | Necessary to accurately capture the fastest atomic vibrations (e.g., C-H bond stretching). |
| Simulation Time | >100 ns | Sufficient to allow for diffusive motion and conformational sampling of large molecules. |
| Non-bonded Cutoff | 1.0-1.4 nm | A standard cutoff distance for calculating short-range non-bonded interactions. |
| Long-range Electrostatics | Particle Mesh Ewald (PME) | Accurately calculates long-range electrostatic interactions in periodic systems. |
This table presents typical parameters that would be used in an MD simulation of a system containing molecules similar to this compound.
A primary application of this compound is as a lubricant and processing aid in polymer composites. MD simulations are an excellent tool to investigate the molecular-level mechanisms behind these effects.
In simulations of PETS within a polymer matrix (e.g., polyvinyl chloride or polyamide), the focus would be on the intermolecular interactions between PETS and the polymer chains. acs.orggoogle.com By calculating interaction energies, researchers can determine whether PETS has a favorable interaction with the polymer, which is a prerequisite for good dispersion. The simulations can also reveal how PETS affects the polymer's dynamics. For example, by analyzing the mean square displacement (MSD) of the polymer chains, one can determine if PETS acts as a plasticizer (increasing polymer chain mobility) or if it hinders motion.
The interaction of PETS with inorganic surfaces like clay is also of interest, particularly in the context of nanocomposites. researchgate.net MD simulations can model a PETS molecule at a clay surface, revealing the preferred adsorption geometry. The long, non-polar stearate chains are likely to lie flat on a hydrophobic surface, while the more polar ester and hydroxyl groups may interact favorably with specific sites on a more hydrophilic surface. The calculation of adsorption energy provides a quantitative measure of the strength of this interaction. mdpi.com These simulations can explain how PETS can act as a dispersing agent for clay fillers in a polymer matrix by modifying the surface properties of the clay particles.
Quantum Chemical Calculations
Quantum chemical calculations, based on solving the Schrödinger equation, provide a highly accurate description of the electronic structure of molecules. These methods are computationally intensive and are typically applied to smaller systems or to refine results from molecular mechanics.
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules the size of PETS. Calculations using hybrid functionals like B3LYP or PBE0 with a basis set such as 6-31+G(d,p) would provide detailed information about the molecule's electronic properties. acs.orgucl.ac.uk
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. For a saturated ester like PETS, a relatively large HOMO-LUMO gap is expected, consistent with its observed thermal stability. The spatial distribution of the HOMO and LUMO would likely show the HOMO localized on the oxygen atoms of the ester and hydroxyl groups, while the LUMO might be distributed over the carbonyl groups.
Calculating the electrostatic potential (ESP) mapped onto the electron density surface provides a visual representation of the charge distribution. For PETS, the ESP map would show negative potential (red) around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, and positive potential (blue) around the hydrogen atoms of the hydroxyl group and the alkyl chains. This information is crucial for understanding intermolecular interactions, particularly hydrogen bonding and polar interactions.
Table 2: Predicted Electronic Properties of a Representative Long-Chain Ester from Quantum Chemical Calculations
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | ~ -6.5 eV to -7.5 eV | Indicates the energy of the highest energy electrons, related to ionization potential. |
| LUMO Energy | ~ +0.5 eV to +1.5 eV | Indicates the energy of the lowest energy empty orbital, related to electron affinity. |
| HOMO-LUMO Gap | ~ 7.0 eV to 9.0 eV | A large gap suggests high kinetic stability and low chemical reactivity. |
| Dipole Moment | 2.0 - 4.0 Debye | A significant dipole moment arises from the polar ester and hydroxyl functional groups. |
These values are representative of what would be expected for a molecule with the structure of this compound, based on calculations of similar molecules.
Quantum chemical calculations are essential for investigating the mechanisms of chemical reactions. For PETS, two important reactions are its formation via esterification and its degradation via hydrolysis.
Esterification: The reaction between pentaerythritol and three equivalents of stearic acid to form PETS can be modeled computationally. By calculating the energies of the reactants, products, and potential intermediates and transition states, the reaction pathway can be mapped out. This would involve modeling the nucleophilic attack of a hydroxyl group from pentaerythritol on the carbonyl carbon of stearic acid, followed by the elimination of a water molecule. The calculations would determine the activation energy barrier for the reaction, which is the key parameter controlling the reaction rate. Such studies can also be used to investigate the effect of catalysts (e.g., an acid catalyst) on the reaction pathway, showing how the catalyst lowers the activation energy.
Hydrolysis: The reverse reaction, the hydrolysis of the ester bonds in PETS, is critical for understanding its degradation. Ab initio calculations on the hydrolysis of simple esters have shown that the reaction can proceed through different mechanisms depending on the pH. acs.orgresearchgate.netnih.gov In a base-catalyzed mechanism, a hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate. In an acid-catalyzed mechanism, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic for attack by a water molecule.
For PETS, a computational study of hydrolysis would involve locating the transition state for the rate-determining step (typically the formation of the tetrahedral intermediate). The calculated activation energy would provide insight into the stability of PETS in the presence of water, acids, or bases. These calculations can explain why PETS is relatively stable under neutral conditions but can be hydrolyzed under acidic or basic conditions.
Kinetic Modeling and Simulation of Reaction Dynamics
Computational modeling and simulation are powerful tools for understanding the complex reaction dynamics of this compound, particularly its formation through esterification and its degradation via hydrolysis. These theoretical studies provide insights that are difficult to obtain through experimental methods alone, enabling the prediction of reaction kinetics and the optimization of synthesis conditions.
Predictive Models for Esterification and Hydrolysis Kinetics
Predictive models for the esterification of pentaerythritol with stearic acid and the subsequent hydrolysis of this compound are crucial for process control and product stability assessment.
Esterification Kinetics: The synthesis of pentaerythritol esters is a multi-step process involving consecutive and reversible reactions that form mono-, di-, tri-, and ultimately tetra-esters. Kinetic models for similar systems, such as the esterification of pentaerythritol with rosin (B192284), have been developed and can be adapted. mdpi.com These models often treat the series of esterification reactions as second-order kinetic processes. mdpi.com For the reaction between the carboxylic group of an acid and the hydroxyl groups of pentaerythritol, a kinetic model can be proposed that includes the formation of each ester intermediate. mdpi.com The reaction rates are typically determined by fitting experimental data, obtained by monitoring properties like the acid number over time, to the proposed kinetic equations. mdpi.com
A generalized reaction scheme for the esterification of pentaerythritol (PE) with a carboxylic acid (R-COOH, such as stearic acid) can be represented as:
PE + R-COOH ↔ PE-monoester + H₂O
PE-monoester + R-COOH ↔ PE-diester + H₂O
PE-diester + R-COOH ↔ PE-triester + H₂O
PE-triester + R-COOH ↔ PE-tetraester + H₂O
Kinetic studies on similar systems have determined activation energies for these consecutive esterification steps, which typically range from 65 to 130 kJ mol⁻¹. mdpi.com
Hydrolysis Kinetics: The hydrolysis of pentaerythritol esters, the reverse of esterification, is a significant concern for their application as lubricants, as it can be catalyzed by acids produced during the reaction itself. purdue.edu This phenomenon is known as "autocatalytic kinetics." purdue.edu A predictive model for this process shows that the rate of hydrolysis increases as the concentration of the acidic product grows, following a sigmoidal curve, and then decreases as the reactants are consumed. purdue.edu
The acid-catalyzed hydrolysis can be described by the following mechanism: POE + Water + Catalyst ↔ Alcohol + Acid + Catalyst purdue.edu
Assuming the reverse reaction is negligible, the formation of acid over time can be modeled by the rate equation: [Acid]t = ( ([Water]₀ + [acid]₀) / (1 + (([Water]₀ / [acid]₀) * exp{-(([Water]₀ + [acid]₀) * [POE]₀ * k * t})) ) purdue.edu
Here, k is the third-order rate constant, t is time, and the terms in brackets represent the molar concentrations of the respective compounds. purdue.edu This model demonstrates that if the acid concentration is kept very low, the rate of ester hydrolysis will be significantly slowed. purdue.edu
Enzymatic hydrolysis of pentaerythritol esters has also been modeled. Studies using lipases like Candida antarctica lipase (B570770) B (CALB) and porcine pancreas lipase (PPL) have shown different kinetic behaviors. mdpi.comresearchgate.net For instance, the PPL-catalyzed hydrolysis of pentaerythritol tetrastearate follows traditional Michaelis-Menten kinetics. mdpi.comresearchgate.net In contrast, its hydrolysis by CALB exhibits more complex, non-Michaelis-Menten kinetics, which can be explained by substrate activation. mdpi.comresearchgate.net
Table 1: Kinetic Models for Pentaerythritol Ester Reactions
| Reaction Type | Model Type | Key Features | Relevant Compounds |
|---|---|---|---|
| Esterification | Second-Order Kinetic Model | Models consecutive formation of mono-, di-, tri-, and tetra-esters. mdpi.com | Pentaerythritol, Stearic Acid |
| Acid Hydrolysis | Autocatalytic Kinetics | Acid product catalyzes the reaction; rate follows a sigmoidal curve. purdue.edu | Pentaerythritol Esters, Water, Acid |
| Enzymatic Hydrolysis (PPL) | Michaelis-Menten Kinetics | Follows standard enzyme-substrate kinetics. mdpi.com | Pentaerythritol Tetrastearate, Porcine Pancreas Lipase |
| Enzymatic Hydrolysis (CALB) | Non-Michaelis-Menten Kinetics| Exhibits substrate activation. mdpi.com | Pentaerythritol Tetrastearate, Candida antarctica Lipase B|
Optimization of Reaction Conditions through Simulation
Simulation based on kinetic models is a key strategy for optimizing the reaction conditions for synthesizing this compound, aiming to maximize yield and purity while minimizing reaction time and energy consumption.
Mathematical modeling of the reaction kinetics can be employed to refine process parameters. For instance, in the two-step atmospheric-vacuum esterification process used for producing pentaerythritol esters, simulations can help determine the optimal vacuum level to effectively remove water and drive the reaction toward completion.
Simulations based on kinetic models allow for the investigation of various parameters without extensive experimental work. Key parameters that can be optimized include:
Temperature: The reaction rate constant (k) increases with temperature. purdue.edu By simulating the reaction at different temperatures, an optimal balance can be found between reaction speed and potential side reactions or degradation. Plotting the rate constant versus the inverse of the absolute temperature can confirm if the reaction mechanism is consistent over a range of temperatures. purdue.edu
Molar Ratio of Reactants: The initial molar ratio of pentaerythritol to stearic acid significantly influences the distribution of the final products (mono-, di-, tri-, and tetra-esters). mdpi.com Simulations can predict the product distribution for different starting ratios, helping to target the production of this compound specifically.
Catalyst Concentration: For catalyzed reactions, simulation can help find the ideal catalyst concentration. This is a balance between achieving a high reaction rate and avoiding issues like saponification that can occur with high concentrations of certain catalysts. researchgate.net
Pressure/Vacuum: In esterification, the removal of water is critical. Kinetic models can be coupled with phase equilibrium calculations to simulate the effect of vacuum pressure on water removal and, consequently, on the reaction conversion rate. researchgate.net
Response Surface Methodology (RSM) is a statistical and mathematical technique that can be used in conjunction with simulations to optimize reaction conditions. researchgate.net This approach has been successfully applied to optimize the synthesis of palm-based pentaerythritol esters, improving yields by fine-tuning parameters like catalyst concentration and temperature. researchgate.net
Table 2: Parameters Optimized Through Simulation for Pentaerythritol Ester Synthesis
| Parameter | Objective of Optimization | Simulation Approach |
|---|---|---|
| Temperature | Maximize reaction rate while minimizing side reactions. purdue.edu | Arrhenius plots and kinetic model simulations at various temperatures. purdue.edu |
| Molar Ratio | Maximize the yield of the desired tristearate ester. mdpi.com | Kinetic simulations with varying initial reactant concentrations. mdpi.com |
| Vacuum Level | Enhance water removal to drive the equilibrium towards products. | Coupling kinetic models with vapor-liquid equilibrium calculations. |
| Catalyst Conc. | Achieve high conversion efficiency without promoting side reactions like saponification. researchgate.net | Response Surface Methodology (RSM) and kinetic modeling. researchgate.net |
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the chemical structure of a molecule with its physical, chemical, or biological properties. For pentaerythritol esters, QSPR models are valuable for predicting properties without the need for extensive experimental measurement.
QSPR models have been successfully used to predict key properties of pentaerythritol esters. For example, the enthalpy of vaporization, a crucial property for lubricant applications, can be predicted with good accuracy based on the ester's structure using QSPR methods. scribd.com These models work by identifying quantitative relationships between molecular descriptors (numerical representations of a molecule's structure) and the property of interest.
Another significant application of QSAR (Quantitative Structure-Activity Relationship, a subset of QSPR) is in predicting the biological and environmental fate of chemicals. The OECD QSAR Toolbox, for example, can be used to predict the potential metabolites of pentaerythritol esters resulting from enzymatic activity in the liver or skin. europa.eu Furthermore, QSAR models like BIOWIN have been used to assess the biodegradation potential of the various ester components within a mixture. h4rconsortium.comh4rconsortium.com These predictions suggest that while di-, tri-, and tetra-esters are potentially persistent, some mono-esters are more likely to biodegrade. h4rconsortium.com
The predicted Collision Cross Section (CCS) is another property obtainable through computational methods. For this compound, CCS values have been predicted for different adducts, which is useful for its identification in analytical techniques like ion mobility-mass spectrometry. uni.lu
Table 3: Examples of QSPR/QSAR Predictions for Pentaerythritol Esters
| Property Predicted | QSPR/QSAR Method | Application |
|---|---|---|
| Enthalpy of Vaporization | QSPR based on molecular structure. scribd.com | Lubricant formulation and performance prediction. scribd.com |
| Metabolites | OECD QSAR Toolbox. europa.eu | Toxicology and safety assessment. europa.eu |
| Biodegradation Potential | BIOWIN models. h4rconsortium.comh4rconsortium.com | Environmental impact assessment. h4rconsortium.comh4rconsortium.com |
| Collision Cross Section (CCS) | CCSbase prediction. uni.lu | Analytical chemistry, compound identification. uni.lu |
Table 4: List of Compound Names
| Compound Name |
|---|
| Pentaerythritol |
| This compound |
| Stearic acid |
| Pentaerythritol monoester |
| Pentaerythritol diester |
| Pentaerythritol tetraester |
| Rosin |
| Glycerol (B35011) |
| Candida antarctica lipase B |
| Porcine pancreas lipase |
| Trimethylolpropane |
Future Research Directions and Emerging Areas for Pentaerythritol Tristearate
Development of Novel Sustainable Synthesis Methodologies
The conventional synthesis of pentaerythritol (B129877) esters often involves high temperatures and catalysts that can pose environmental challenges. A significant future research direction lies in the development of greener and more sustainable synthesis routes. This includes the exploration of enzymatic catalysis, which can offer high selectivity and milder reaction conditions. Lipases, for instance, have been investigated for the hydrolysis of pentaerythritol esters, and their application in synthesis is a promising area of study. mdpi.com
Another avenue is the development and application of solid acid catalysts. These catalysts can simplify separation processes and are often reusable, reducing waste and improving process efficiency. For example, a solid super acid catalyst (SO₄²⁻/ZrO₂-SiO₂) has been patented for the synthesis of pentaerythritol tristearate, demonstrating the potential to lower reaction temperatures and shorten reaction times compared to conventional methods. google.com Research into optimizing these catalysts and exploring new catalytic systems will be crucial for advancing the sustainable production of this compound.
Future work could also focus on utilizing renewable feedstocks derived from biomass and waste streams, such as waste cooking oil, to produce the fatty acids required for esterification. usu.ac.idresearchgate.net This approach aligns with the principles of a circular economy by transforming waste into valuable chemicals.
| Catalyst Type | Reactants | Reaction Conditions | Reported Yield/Conversion | Reference |
| Solid Super Acid (SO₄²⁻/ZrO₂-SiO₂) | Stearic Acid, Pentaerythritol | 160°C, 30Pa vacuum, 2h | 92% | google.com |
| p-Toluenesulfonic acid | Fatty Acids, Pentaerythritol | Elevated Temperature | 87-91% | ajgreenchem.com |
| Self-catalysis (excess acid) | Isomeric Monocarboxylic Acids, Pentaerythritol | 100-110°C, 12-40h | 95-96% | bohrium.comfinechem-mirea.ru |
| Sulfuric Acid | Waste Cooking Oil Fatty Acids, Pentaerythritol | 170-180°C, 6h | 83.08% conversion | usu.ac.idresearchgate.net |
Advanced Characterization of Nanoscale Interactions in Composites
Pentaerythritol stearates, including the tristearate, have shown promise as additives in polymer nanocomposites, particularly those containing nanoclays. researchgate.netresearchgate.net Future research will benefit from the use of advanced characterization techniques to probe the nanoscale interactions between the pentaerythritol ester and the polymer matrix, as well as with reinforcing fillers. Techniques such as small-angle X-ray scattering (SAXS) and transmission electron microscopy (TEM) can provide valuable insights into the dispersion and exfoliation of nanoclay platelets within the polymer, which are crucial for enhancing the material's mechanical and barrier properties.
Dynamic mechanical analysis (DMA) can be employed to understand how the addition of this compound affects the viscoelastic properties of the composite material. researchgate.net Furthermore, molecular modeling and simulation can offer a theoretical understanding of the interfacial interactions, guiding the design of more effective composite materials. A deeper understanding of these nanoscale interactions will enable the development of high-performance composites for a wide range of applications, from packaging to automotive components.
Elucidation of Complex Degradation Mechanisms in Varied Environments
Understanding the degradation behavior of this compound is critical for its application in various environments and for assessing its environmental fate. Future research should focus on elucidating the complex degradation mechanisms, including thermal, oxidative, and hydrolytic pathways.
Thermal decomposition studies, similar to those conducted on pentaerythritol tetranitrate, can provide insights into the initial steps of degradation and the influence of factors such as temperature, pressure, and the presence of impurities. rsc.orgzbaqchem.com Kinetic analysis of the thermal decomposition can help in predicting the material's lifespan under high-temperature applications. mdpi.commdpi.com
Hydrolysis is a key degradation pathway for esters, and a thorough understanding of the kinetics and mechanisms of this compound hydrolysis is essential, particularly for its use in lubricants where water may be present. webassign.net Research into the enzymatic hydrolysis of pentaerythritol esters can also shed light on their biodegradability. mdpi.com Investigating these degradation processes in diverse environmental conditions, such as soil and aquatic systems, will be vital for a comprehensive life cycle assessment.
| Degradation Type | Key Factors | Investigated Compounds | Key Findings |
| Thermal Decomposition | Temperature, Pressure, Impurities | Pentaerythritol Tetranitrate | Decomposition begins at around 75°C and is influenced by external stimuli like pressure and UV irradiation. rsc.orgzbaqchem.com |
| Hydrolysis | Water, Strong Base | Glycerol (B35011) Tristearate | Saponification (hydrolysis with a strong base) breaks the ester linkage to form glycerol and soap. webassign.net |
| Enzymatic Hydrolysis | Lipases (e.g., CALB) | Pentaerythritol Tetrastearate | The hydrolysis by CALB may follow non-Michaelis-Menten kinetics. mdpi.com |
| Photo-oxidation | UV Irradiation, Temperature | Rosin (B192284) Pentaerythritol Ester | Follows pseudo first-order reaction kinetics and is accelerated by increased light intensity and temperature. mdpi.com |
Design of Tailored Pentaerythritol Ester Architectures for Specific Advanced Materials
The properties of pentaerythritol esters can be precisely tuned by modifying their molecular architecture. Future research will focus on the rational design and synthesis of tailored pentaerythritol ester structures to meet the demands of specific advanced materials. This can be achieved by using a variety of carboxylic acids with different chain lengths, branching, and functionalities. bohrium.comfinechem-mirea.rufinechem-mirea.ru
For instance, the use of isomeric monocarboxylic acids can influence the reactivity during synthesis and the final properties of the ester, such as viscosity index and compatibility with other materials. bohrium.comfinechem-mirea.ru The synthesis of mixed esters, where different fatty acids are attached to the same pentaerythritol core, can lead to materials with a unique combination of properties. Research into structure-property relationships will be crucial for predicting how molecular changes will impact macroscopic performance. This will enable the development of pentaerythritol esters for highly specialized applications, such as high-performance lubricants, plasticizers, and phase change materials.
Integration of Machine Learning and AI in Predictive Modeling of this compound Properties and Reactivity
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize materials science and chemical synthesis. In the context of this compound, AI and ML can be powerful tools for predicting its properties and reactivity, thereby accelerating the development of new formulations and applications. researchgate.netmdpi.comencyclopedia.pub
| Application Area | AI/ML Techniques | Predicted Properties | Potential Impact |
| Lubricant Formulation | Artificial Neural Networks (ANNs), Support Vector Machines (SVMs), Decision Trees | Viscosity, Friction Coefficient, Wear Rate | Accelerated development of high-performance and sustainable lubricants. researchgate.netmdpi.comaimlprogramming.com |
| Property Prediction | Quantitative Structure-Property Relationship (QSPR) | Anti-wear performance, Physicochemical properties | Efficient screening of potential new lubricant molecules. researchgate.net |
| Synthesis Optimization | Data-driven modeling | Optimal reaction conditions, Yield | Reduced experimental effort and cost in developing new synthesis routes. hubspotusercontent10.netsae.org |
| Performance Assessment | AI-driven analysis of vibration signals | Feasibility of replacing synthetic lubricants with bio-based alternatives | Enhanced sustainability and reduced operational costs in industrial applications. scu.ac.ir |
Exploration of this compound in Bio-based and Circular Economy Applications
The shift towards a bio-based and circular economy presents significant opportunities for this compound. Its potential to be derived from renewable resources and its inherent biodegradability make it an attractive candidate for sustainable applications. lubesngreases.comperstorp.com Future research will focus on expanding its use in these areas.
A key application is in the formulation of biolubricants. usu.ac.idresearchgate.netzbaqchem.com Life cycle assessments (LCAs) comparing bio-based lubricants with their petroleum-based counterparts are crucial for quantifying their environmental benefits. diva-portal.orgcore.ac.ukepa.govpitt.eduaccessnewswire.com Research is needed to further improve the performance of this compound-based biolubricants to meet the demands of various applications, from automotive to industrial machinery.
Furthermore, exploring the end-of-life options for products containing this compound is essential for a circular economy. This includes investigating chemical recycling methods, such as glycolysis for polyurethane waste, where polyols can be recovered and reused. acs.orgmdpi.comresearchgate.net The development of efficient recycling processes will be key to closing the loop and minimizing the environmental footprint of materials containing pentaerythritol esters. The production of pentaerythritol itself from renewable resources like biomass and agricultural waste is also an active area of research that will contribute to a more sustainable chemical industry. zbaqchem.comzbaqchem.com
Q & A
Q. What are the key physicochemical properties of pentaerythritol tristearate (PETS-3) relevant to its application as a lubricant in polymer composites?
PETS-3 is a white, solid wax (flake, powder, or bead) with high thermal stability, soluble in ethanol and benzene. Its esterified structure provides superior lubricity compared to polyethylene (PE) wax or ethylene bis-stearamide (EBS), making it effective in reducing friction during polymer processing. Its high melting point ensures stability under elevated temperatures common in industrial applications .
Q. Which analytical techniques are recommended for characterizing the crystallinity and purity of PETS-3 in research settings?
Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FT-IR) are critical for assessing thermal behavior and chemical interactions. X-ray Powder Diffraction (PXRD) can identify crystalline phases, while nuclear magnetic resonance (NMR) confirms esterification completeness. For purity, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are advised .
Q. How does PETS-3 comply with regulatory standards such as REACH and RoHS in academic research?
PETS-3 has REACH pre-registration and meets EU RoHS Directive 2002/95/EC and SVHC (Substances of Very High Concern) requirements. Researchers must document compliance through third-party certifications (e.g., SGS reports) when publishing data involving industrial collaborations .
Advanced Research Questions
Q. How does the esterification degree (tristearate vs. tetrastearate) of pentaerythritol derivatives influence their thermal stability and lubricating efficiency in high-temperature polymer processing?
PETS-3 (tristearate) and PETS-4 (tetrastearate) differ in steric hindrance and molecular packing. PETS-4’s higher esterification may enhance thermal resistance but reduce compatibility with polar polymers. Comparative DSC studies under shear stress (e.g., rheometry) can quantify lubricity retention at temperatures exceeding 150°C .
Q. What experimental approaches can resolve discrepancies in reported solubility parameters of PETS-3 across solvent systems?
Contradictions in solubility (e.g., ethanol vs. non-polar solvents) may arise from batch-dependent purity or polymorphic forms. Researchers should employ controlled recrystallization followed by Hansen Solubility Parameter (HSP) analysis to map solubility spheres. Phase diagrams under varying temperatures and solvent ratios can clarify inconsistencies .
Q. How does PETS-3 interact with amorphous polymer matrices to modify crystallization kinetics and mechanical properties?
PETS-3 can act as a nucleating agent or plasticizer depending on concentration. In situ polarized optical microscopy (POM) combined with time-resolved X-ray scattering can track crystallization rates. Tensile testing of composites with 0.5–5 wt% PETS-3 can reveal optimal loadings for balancing ductility and stiffness .
Q. What methodologies optimize PETS-3 as a dispersing agent in microencapsulation systems for controlled drug release?
Inspired by studies on aluminum tristearate, PETS-3’s surfactant-like properties can be tuned by varying concentrations in oil-in-water emulsions. Flow-through cell dissolution assays and scanning electron microscopy (SEM) can correlate particle size (e.g., 76–448 µm) with release profiles (e.g., 80% release in 480 minutes). Span values from particle size distribution curves quantify uniformity .
Methodological Considerations
Q. What are best practices for handling and storing PETS-3 to prevent degradation in laboratory settings?
Store PETS-3 in airtight containers at <25°C in干燥阴凉 environments to avoid moisture absorption and thermal decomposition. Use inert atmospheres (N₂) during high-temperature experiments to suppress oxidative side reactions .
Q. How can researchers mitigate environmental release of PETS-3 during synthesis or disposal?
PETS-3 is classified as a low-risk substance under REACH, but hydrolysis products (stearic acid, pentaerythritol) require neutralization. Closed-loop solvent recovery systems and biodegradability assays (OECD 301) should be integrated into waste management protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
